Ertapenem
Beschreibung
Eigenschaften
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32)/t9-,10-,13+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZNIMUFDBIJCM-ANEDZVCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165456 | |
| Record name | Ertapenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ertapenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.86e-01 g/L | |
| Record name | Ertapenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
153832-46-3, 153773-82-1 | |
| Record name | Ertapenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153832-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ertapenem [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153832463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ertapenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00303 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ertapenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ertapenem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERTAPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G32F6EID2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ertapenem | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ertapenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-234 | |
| Record name | Ertapenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00303 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Core Mechanism of Action of Ertapenem on Bacterial Cell Walls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertapenem is a broad-spectrum carbapenem antibiotic, a class of β-lactam antibiotics known for their potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Unlike other carbapenems such as imipenem and meropenem, this compound possesses a long half-life, allowing for once-daily dosing.[2][3] This guide provides a detailed technical overview of the core mechanism by which this compound exerts its antibacterial effects, focusing on its interaction with the bacterial cell wall.
The Bacterial Cell Wall: A Critical Target
The structural integrity of most bacteria is maintained by the peptidoglycan layer of the cell wall. This mesh-like structure is composed of linear glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains. The final and crucial step in peptidoglycan synthesis is the transpeptidation reaction, which forms the peptide cross-links that give the cell wall its rigidity. This process is catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[4] Inhibition of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.[5]
This compound's Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Like all β-lactam antibiotics, this compound's bactericidal action stems from its ability to inhibit bacterial cell wall synthesis.[4] This is achieved through the covalent acylation of the active site serine residue of PBPs, effectively inactivating these essential enzymes.[6] By mimicking the D-Ala-D-Ala moiety of the peptidoglycan precursor, this compound acts as a suicide inhibitor.[7]
This compound exhibits a strong affinity for multiple high-molecular-weight PBPs. In Escherichia coli, it demonstrates a particularly high affinity for PBPs 2 and 3.[4] The binding of this compound to these PBPs prevents the transpeptidation step of peptidoglycan synthesis. This disruption of cell wall integrity triggers a cascade of events, including the activation of autolytic enzymes, ultimately leading to cell lysis and bacterial death.[8]
Quantitative Data: Binding Affinities and Minimum Inhibitory Concentrations
The efficacy of this compound can be quantified by its binding affinity to various PBPs and its minimum inhibitory concentration (MIC) against different bacterial species.
Table 1: this compound MIC50 and MIC90 Values for Selected Bacterial Species
| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Escherichia coli | ≤0.015 - 0.03 | ≤0.015 - 0.5 | [2][9] |
| Klebsiella pneumoniae | ≤0.015 - 0.03 | ≤0.015 - 0.5 | [2][9] |
| Enterobacter aerogenes | 0.06 | 1 | [2] |
| Enterobacter cloacae | 0.06 | 0.5 | [2] |
| Citrobacter freundii | 0.06 | 0.25 | [2] |
| Serratia marcescens | 0.25 | 1 | [2] |
| Haemophilus influenzae | 0.06 | 0.06 | [9] |
| Moraxella catarrhalis | ≤0.015 | 0.03 | [2] |
| Neisseria gonorrhoeae | 0.032 | 0.125 | [10] |
| Staphylococcus aureus (MSSA) | 0.06 | 0.12 | [2] |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.015 | ≤0.015 | [9] |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.25 | 2 | [9] |
| Bacteroides fragilis | 0.5 | 1 | [2] |
Note: MIC values can vary depending on the study and the specific strains tested.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
a. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound powder
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
b. Procedure:
-
Prepare this compound Stock Solution: Aseptically prepare a stock solution of this compound at a known concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or with a microplate reader.
Penicillin-Binding Protein (PBP) Binding Assay (Competitive Assay with Fluorescent Penicillin)
This protocol describes a common method to determine the affinity of this compound for specific PBPs.
a. Materials:
-
Bacterial membrane preparations containing PBPs
-
This compound solutions at various concentrations
-
Fluorescently labeled penicillin (e.g., Bocillin FL)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE apparatus and reagents
-
Fluorescence gel scanner
b. Procedure:
-
Bacterial Culture and Membrane Preparation: Grow the bacterial strain of interest to mid-logarithmic phase. Harvest the cells and prepare membrane fractions containing the PBPs through methods such as sonication or French press followed by ultracentrifugation.
-
Competitive Binding: Incubate the bacterial membrane preparations with varying concentrations of this compound for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This allows this compound to bind to the PBPs.
-
Fluorescent Labeling: Add a fixed, saturating concentration of a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture and incubate for a shorter period (e.g., 10 minutes). The fluorescent penicillin will bind to the PBPs that are not already occupied by this compound.
-
Quenching and Sample Preparation: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
SDS-PAGE: Separate the PBP profiles of the membrane preparations by SDS-PAGE.
-
Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of this compound that inhibits 50% of the binding of the fluorescent penicillin (IC50) can then be calculated, providing a measure of its binding affinity for each PBP.
Visualizations
Caption: Mechanism of action of this compound on the bacterial cell wall.
References
- 1. In vitro activity of this compound: review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of this compound (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. inhibitory concentrations mic90: Topics by Science.gov [science.gov]
- 6. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. journals.asm.org [journals.asm.org]
Ertapenem's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertapenem is a parenteral carbapenem antibiotic belonging to the beta-lactam class. It is distinguished by a long serum half-life that allows for once-daily dosing.[1] this compound exhibits a broad spectrum of activity against many Gram-positive and Gram-negative aerobes and anaerobes.[1] This guide provides an in-depth analysis of this compound's in vitro activity against clinically relevant Gram-positive bacteria, presenting quantitative data, detailed experimental methodologies, and a visual representation of the susceptibility testing workflow.
In Vitro Activity of this compound Against Gram-Positive Aerobes
This compound demonstrates potent activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pneumoniae, including strains that are not susceptible to penicillin.[2][3] However, its activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species is limited.[4][5]
Staphylococcus aureus
This compound is more potent against MSSA than ceftriaxone and piperacillin-tazobactam.[6] The combination of this compound with cefazolin has shown synergistic effects in vitro and is being explored for the treatment of MSSA bacteremia.[7]
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | 0.12 | 0.5 | 0.03 - >16 | [8] |
Table 1: this compound MIC Values for Staphylococcus aureus
Streptococcus pneumoniae
This compound is highly active against Streptococcus pneumoniae, including penicillin-susceptible, -intermediate, and -resistant strains.[2][9] For penicillin-resistant pneumococci, the MIC90 of this compound is reported to be 1.0 µg/mL.[9][10]
| Penicillin Susceptibility | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Susceptible | 0.016 | 0.03 | [9] |
| Intermediate | 0.125 | 0.5 | [9][10] |
| Resistant | 0.5 | 1.0 | [9][10] |
Table 2: this compound MIC Values for Streptococcus pneumoniae Based on Penicillin Susceptibility
Enterococcus Species
This compound demonstrates poor activity against Enterococcus faecalis and Enterococcus faecium.[5][8] This is attributed to poor binding affinity for the penicillin-binding proteins in these organisms.[5] For E. faecalis, MIC50 and MIC90 values have been reported as 16 µg/mL.[8] Combination therapies, such as this compound with ceftriaxone or ceftaroline, have been investigated to enhance activity against E. faecalis.[11][12]
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Enterococcus faecalis | 16 | 16 | [8] |
Table 3: this compound MIC Values for Enterococcus faecalis
In Vitro Activity of this compound Against Gram-Positive Anaerobes
This compound is highly active against a wide range of anaerobic bacteria, including Gram-positive anaerobic cocci (GPAC).[13][14]
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Finegoldia magna | 0.25 | 0.5 | [14] |
| Parvimonas micra | 0.06 | 0.125 | [14] |
| Peptoniphilus harei | 0.03 | 0.06 | [14] |
Table 4: this compound MIC Values for Gram-Positive Anaerobic Cocci
Experimental Protocols
The determination of this compound's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of this compound of known concentration. Due to the instability of carbapenems, fresh aliquots should be used for each run.[9]
-
Growth Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, supplement the broth with 2.5% to 5% lysed horse blood.[17]
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
-
-
Microdilution Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve the desired concentration range.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO2.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
3. Quality Control:
-
Include reference strains with known MIC values in each test run to ensure the accuracy and reproducibility of the results. Recommended QC strains include Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619.[18]
Workflow for In Vitro Activity Assessment
The following diagram illustrates the logical workflow for assessing the in vitro activity of an antibiotic like this compound against Gram-positive bacteria.
Caption: Workflow for assessing the in vitro activity of an antibiotic against Gram-positive bacteria.
Conclusion
This compound demonstrates reliable in vitro activity against key Gram-positive pathogens, including methicillin-susceptible Staphylococcus aureus, penicillin-susceptible and non-susceptible Streptococcus pneumoniae, and a variety of anaerobic Gram-positive species. Its utility is limited against MRSA and Enterococcus species. The standardized methodologies outlined in this guide are crucial for the accurate determination of its antimicrobial spectrum and for informing its clinical application and further drug development efforts.
References
- 1. EUCAST broth microdilution method. [bio-protocol.org]
- 2. In vitro activities of this compound against drug-resistant Streptococcus pneumoniae and other respiratory pathogens from 12 Asian countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative antimicrobial susceptibility of aerobic and facultative bacteria from community-acquired bacteremia to this compound in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. In Vitro Activities of this compound (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipneumococcal Activity of this compound (MK-0826) Compared to Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipneumococcal activity of this compound (MK-0826) compared to those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Antimicrobial Activity of Ampicillin-Ceftriaxone and Ampicillin-Ertapenem Combinations Against Clinical Isolates of Enterococcus faecalis with High Levels of Aminoglycoside Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Antimicrobial Susceptibility of Clinically Relevant Gram-Positive Anaerobic Cocci Collected over a Three-Year Period in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. dokumen.pub [dokumen.pub]
- 17. Pharmacodynamic Assessment of this compound (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial susceptibility testing. [bio-protocol.org]
Pharmacokinetics and pharmacodynamics of Ertapenem in preclinical models
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ertapenem in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a parenteral, long-acting, 1-β methyl-carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3] Its unique pharmacokinetic profile, characterized by a long half-life of approximately four hours in healthy adults, allows for once-daily dosing.[4][5] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in preclinical models is crucial for predicting its efficacy, optimizing dosing regimens, and establishing susceptibility breakpoints. This guide provides a comprehensive overview of this compound's preclinical PK/PD profile, summarizing key data, detailing experimental methodologies, and visualizing core concepts.
Pharmacokinetics (PK)
The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). For this compound, high plasma protein binding is a key characteristic that contributes to its long half-life.
Absorption and Distribution
Following intramuscular administration, this compound is almost completely absorbed, with a bioavailability of approximately 92%.[1] Plasma concentrations are similar whether administered intramuscularly or intravenously, although peak concentrations are lower and achieved later with the intramuscular route.[4]
This compound is highly bound to human plasma proteins, primarily albumin, in a concentration-dependent manner.[4][5] Binding is approximately 95% at lower concentrations (<100 mg/L) and decreases to about 85% at higher concentrations (~300 mg/L).[3][5] This high degree of protein binding is a major factor in the drug's long half-life.[4] In preclinical models, protein binding in mice was found to be approximately 95%, comparable to that in humans.[6] However, significant interspecies differences in protein binding can exist; for example, in a sheep model, this compound protein binding was observed to be much lower, at around 40.6%.[7]
Tissue Penetration
Effective treatment requires the antibiotic to penetrate the site of infection. Only the unbound, or free, fraction of the drug is microbiologically active and able to diffuse into tissues.[3] Preclinical and clinical studies have evaluated this compound's penetration into various tissues and fluids. In a murine model, tissue distribution was evaluated following intraperitoneal administration.[8] Studies in humans using a suction-induced skin blister model showed that this compound penetrates well into interstitial fluid, with the unbound drug concentration achieving levels sufficient to inhibit susceptible pathogens.[1][9] The ratio of the area under the curve (AUC) in blister fluid to that in plasma was over 60%.[1]
Metabolism and Excretion
This compound is primarily eliminated by the kidneys.[1] Metabolism involves the opening of the β-lactam ring to form an inactive metabolite.[4] Approximately 80% of an administered dose is recovered in the urine, with about half as intact drug and the other half as the open-ring metabolite.[1] Around 10% of the dose is excreted in the feces.[1]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound observed in various preclinical models.
| Parameter | Species/Model | Dose | Value | Reference |
| Protein Binding | Mouse | N/A | ~95% | [6] |
| Sheep | N/A | 40.6% | [7] | |
| Half-life (t½) | Mouse | 10, 40, 100 mg/kg (SC) | ~0.54 h | [10] |
| Cmax | Mouse | 10 mg/kg (SC) | 33.89 µg/mL | [10] |
| Mouse | 40 mg/kg (SC) | 77.71 µg/mL | [10] | |
| Mouse | 100 mg/kg (SC) | 161.02 µg/mL | [10] | |
| AUC₀₋₂₄ | Mouse (Neutropenic Thigh) | 50 mg/kg q6h (SC) | 586 mg·h/L | [6] |
| Elimination Rate (kₑ) | Mouse | 10 mg/kg (SC) | 1.29 h⁻¹ | [10] |
| Mouse | 40 mg/kg (SC) | 1.12 h⁻¹ | [10] | |
| Mouse | 100 mg/kg (SC) | 1.05 h⁻¹ | [10] |
Pharmacodynamics (PD)
Pharmacodynamics relates drug concentration to its antimicrobial effect. For β-lactam antibiotics like this compound, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1][11]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4] It has a strong affinity for and binds to essential Penicillin-Binding Proteins (PBPs). In Escherichia coli, it shows preferential binding to PBPs 2 and 3.[4] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Caption: this compound's mechanism of action: inhibition of bacterial cell wall synthesis.
PK/PD Targets in Preclinical Models
The neutropenic murine thigh infection model is a standard for determining the PK/PD targets for antibiotics. Studies using this model have defined the %fT > MIC required for this compound to produce bacteriostatic (halting bacterial growth) and bactericidal (killing bacteria) effects against various pathogens.
For E. coli and Klebsiella pneumoniae, including extended-spectrum β-lactamase (ESBL)-producing strains, a bacteriostatic effect was achieved when free this compound concentrations exceeded the MIC for an average of 19% of the dosing interval.[10] The exposure required for 80% of the maximal effect (ED₈₀) was a %fT > MIC of 33%.[10][12] Against Streptococcus pneumoniae, substantial bactericidal activity was consistently observed when the MIC was ≤2 mg/L, which corresponded to the dosing regimen achieving a significant T > MIC.[6]
Quantitative Pharmacodynamic Data
The following table summarizes the key pharmacodynamic targets for this compound identified in preclinical studies.
| Organism(s) | Preclinical Model | PD Target (%fT > MIC) | Effect | Reference |
| E. coli, K. pneumoniae (including ESBL strains) | Neutropenic Murine Thigh | 19% (mean; range 2-38%) | Bacteriostatic | [10] |
| E. coli, K. pneumoniae (including ESBL strains) | Neutropenic Murine Thigh | 33% (mean; range 13-65%) | 80% Maximal Effect (ED₈₀) | [10][12] |
| S. pneumoniae | Neutropenic Murine Thigh | 22% (for MIC of 2 mg/L) | Bactericidal Activity | [6] |
| Various Pathogens | Murine Soft-Tissue Infection | 6% - 25% | Bacteriostatic | [1] |
Experimental Protocols
Detailed and standardized methodologies are essential for the reproducibility of preclinical PK/PD studies.
Neutropenic Murine Thigh Infection Model
This in vivo model is widely used to assess the efficacy of antibiotics against localized infections.
-
Induction of Neutropenia: Mice (e.g., ICR or CBA/J strains) are rendered neutropenic (low white blood cell count) to minimize the contribution of the host immune system. This is typically achieved by intraperitoneal injections of cyclophosphamide.[6][10]
-
Infection: A bacterial suspension with a known concentration (e.g., 10⁶ to 10⁷ CFU/mL) of the test organism is injected into the thigh muscle of the mice.[6]
-
Treatment: this compound therapy is initiated at a set time post-infection (e.g., 2 hours). The drug is administered, often subcutaneously, at various doses and frequencies to achieve a range of exposures (%fT > MIC).[6][10]
-
Assessment of Efficacy: At a predetermined time (e.g., 24 hours post-treatment initiation), mice are euthanized. The infected thighs are removed, homogenized, and serially diluted. The dilutions are plated on agar to determine the number of viable bacteria (CFU/thigh).[6][10] The change in bacterial density (log₁₀ CFU) compared to untreated controls or pre-treatment counts is the primary efficacy endpoint.
Caption: Experimental workflow for the neutropenic murine thigh infection model.
Pharmacokinetic Study Protocol
PK studies are necessary to determine the drug exposure achieved by a given dosing regimen.
-
Animal Model: Healthy or infected animals (matching the infection model) are used.
-
Drug Administration: this compound is administered via a clinically relevant route (e.g., subcutaneous or intravenous).
-
Sample Collection: Blood samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours) via methods like tail vein or retro-orbital sampling.
-
Sample Processing: Blood is processed to obtain plasma or serum, which is then stored frozen (e.g., -80°C) until analysis.
-
Drug Quantification: this compound concentrations in the samples are measured using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[10]
-
Data Analysis: Concentration-time data are analyzed using non-compartmental or compartmental modeling to calculate key PK parameters like Cmax, AUC, and t½.
In Vitro Time-Kill Assay
This assay assesses the rate and extent of bacterial killing by an antibiotic over time.
-
Preparation: A standardized inoculum of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Exposure: this compound is added to the bacterial cultures at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control (no antibiotic) is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: Samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration. Bactericidal activity is often defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Caption: General workflow for an in vitro time-kill assay.
Conclusion
Preclinical models are indispensable tools for characterizing the pharmacokinetic and pharmacodynamic properties of antibiotics like this compound. Data from murine infection models have consistently shown that the %fT > MIC is the key driver of this compound's efficacy. A target of approximately 20-40% fT > MIC is associated with significant antibacterial activity against key pathogens like Enterobacteriaceae and S. pneumoniae.[10][12] These preclinical findings, which detail the drug's high protein binding, long half-life, and potent activity, have provided a robust foundation for the successful clinical use of this compound as a once-daily agent for a variety of complicated infections.[13] This guide provides researchers and drug developers with the core data and methodologies essential for leveraging preclinical models in the continued evaluation of carbapenem antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro activity of this compound: review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: a new carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic Assessment of this compound (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Tissue Penetration by this compound, a Parenteral Carbapenem Administered Once Daily, in Suction-Induced Skin Blister Fluid in Healthy Young Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic Profile of this compound against Klebsiella pneumoniae and Escherichia coli in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and pharmacodynamics of this compound: an overview for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]
Ertapenem's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of the carbapenem antibiotic ertapenem to its primary targets, the penicillin-binding proteins (PBPs). Understanding the molecular interactions between this compound and these essential bacterial enzymes is crucial for comprehending its mechanism of action, spectrum of activity, and for the development of future antimicrobial agents. This document provides a consolidation of quantitative binding data, detailed experimental protocols for assessing these interactions, and visualizations of the underlying molecular processes.
Core Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of the active site of PBPs, which are enzymes critical for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The efficacy of this compound is directly related to its binding affinity for the various PBPs within a specific bacterial species.
Quantitative Binding Affinity of this compound to Penicillin-Binding Proteins
The binding affinity of this compound to various PBPs has been determined using methods such as competition assays with radiolabeled penicillin or fluorescently labeled β-lactams, providing 50% inhibitory concentration (IC50) values. The following table summarizes the available quantitative data for key bacterial pathogens.
| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Notes |
| Escherichia coli | PBP 1a, 1b, 2, 3, 4, 5 | Strong affinity, with preferential binding to PBP 2 and 3.[1] | Specific IC50 values are not consistently reported in the literature, but the qualitative preference is well-established. |
| Staphylococcus aureus | PBP 1 | Exceptional affinity.[2][3] | This high affinity contributes to its efficacy against methicillin-susceptible S. aureus. |
| PBP 2, 3, 4 | Lower affinity compared to PBP 1. | ||
| Pseudomonas aeruginosa | PBP 1a, 1b, 2, 5/6 | Low occupancy in intact cells (8% to 31%).[4] | This compound exhibits the lowest intact cell PBP occupancy among carbapenems.[4] |
| PBP 4 | Steadily inhibited.[4] | In lysed cells, the IC50 values for this compound are similar to those of doripenem.[4] | |
| Streptococcus pneumoniae | - | MIC50: 0.06 µg/mL, MIC90: 1 µg/mL.[5] | While specific PBP IC50 values are not detailed, the low MIC values indicate potent overall activity against PBPs. |
Experimental Protocols
The determination of this compound's binding affinity to PBPs relies on established biochemical and biophysical techniques. Below are detailed methodologies for two key experimental approaches.
Competitive Radiolabeled Penicillin-Binding Protein Assay
This method determines the concentration of a test compound (this compound) required to inhibit the binding of a radiolabeled β-lactam to PBPs.
1. Preparation of Bacterial Membranes:
- Grow the bacterial strain of interest to the mid-logarithmic phase.
- Harvest the cells by centrifugation.
- Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- Resuspend the cells in the same buffer and lyse them by sonication or French press.
- Centrifuge the lysate at low speed to remove unbroken cells and debris.
- Pellet the membranes from the supernatant by ultracentrifugation.
- Wash the membrane pellet and resuspend it in the assay buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
2. Competitive Binding Assay:
- In a series of microcentrifuge tubes, add a fixed amount of the bacterial membrane preparation.
- Add increasing concentrations of this compound to the tubes. Include a control tube with no this compound.
- Pre-incubate the mixtures for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow for the binding of this compound to the PBPs.
- Add a fixed, saturating concentration of a radiolabeled β-lactam (e.g., [³H]penicillin G or a radioiodinated penicillin derivative) to each tube.[6]
- Incubate for a further period (e.g., 10-30 minutes) to allow the radioligand to bind to any unoccupied PBPs.
3. Separation and Detection:
- Separate the PBP-β-lactam complexes from the unbound radioligand. This is typically achieved by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- After electrophoresis, visualize the radiolabeled PBPs using autoradiography or fluorography.[6]
4. Data Analysis:
- Quantify the intensity of the bands corresponding to each PBP in the autoradiogram.
- Plot the percentage of radioligand binding against the concentration of this compound.
- Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the radioligand binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (PBP), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7][8][9]
1. Sample Preparation:
- Purify the target PBP to homogeneity.
- Prepare a solution of the purified PBP in a suitable buffer. The buffer should be identical for both the PBP and this compound solutions to minimize heats of dilution.[8]
- Prepare a stock solution of this compound in the same buffer.
- Thoroughly degas both the PBP and this compound solutions to prevent the formation of air bubbles in the calorimeter.
- Accurately determine the concentrations of both the PBP and this compound solutions.
2. ITC Experiment Setup:
- Load the purified PBP solution into the sample cell of the ITC instrument.
- Load the this compound solution into the injection syringe.[10][11] The concentration of this compound in the syringe should typically be 10-20 times higher than the PBP concentration in the cell.[8][10]
- Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
3. Titration and Data Acquisition:
- Initiate the titration. The instrument will inject small aliquots of the this compound solution into the PBP solution in the sample cell.
- The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.[8][11]
- Continue the titration until the PBP is saturated with this compound, and no further significant heat changes are observed upon injection.
4. Data Analysis:
- Integrate the heat change for each injection to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of this compound to PBP.[10]
- Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.
- The fitting will yield the thermodynamic parameters of the interaction: the association constant (Ka), from which the dissociation constant (Kd) can be calculated (Kd = 1/Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated from these values.[9]
Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for determining PBP binding affinity and the mechanism of this compound action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Combination Cefazolin With this compound for Methicillin-susceptible Staphylococcus Aureus Bacteremia [ctv.veeva.com]
- 4. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activities of this compound against drug-resistant Streptococcus pneumoniae and other respiratory pathogens from 12 Asian countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
Ertapenem: A Technical Guide to Beta-Lactamase-Mediated Hydrolysis and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] A key feature of its clinical utility is its relative stability against hydrolysis by many common beta-lactamases, including penicillinases and extended-spectrum beta-lactamases (ESBLs).[2] However, the emergence and spread of carbapenemase-producing organisms pose a significant threat to its efficacy.[3] Furthermore, the intrinsic chemical stability of this compound is a critical factor in its formulation, storage, and clinical administration. This guide provides an in-depth technical overview of the hydrolysis of this compound by various beta-lactamases and its chemical stability profile, supported by quantitative data, detailed experimental protocols, and process visualizations.
Section 1: this compound Stability
The chemical stability of this compound is influenced by several factors, including temperature, concentration, and the composition of the solution in which it is dissolved.[4][5] Degradation of this compound primarily occurs via hydrolysis of the beta-lactam ring, leading to an inactive, ring-opened metabolite.[6][7]
Factors Affecting this compound Stability
Temperature: this compound is more stable at refrigerated temperatures (4-5°C) compared to room temperature (23-25°C).[4][5] The rate of degradation increases significantly with rising temperature.[4] For instance, a 100 mg/mL solution of this compound can retain over 90% of its initial concentration for 48 hours at 4°C, while at room temperature, this drops to approximately 5.5 to 6 hours.[2][4][8]
Concentration: The degradation rate of this compound is concentration-dependent, with higher concentrations degrading more rapidly than lower concentrations.[8][9] For example, 10 mg/mL solutions of this compound have been shown to be stable for a longer duration than 20 mg/mL solutions under the same storage conditions.[5][9]
Diluents and pH: this compound demonstrates the greatest stability in sodium chloride solutions (e.g., 0.9% and 0.225% sodium chloride).[5][9] It is unstable in dextrose and mannitol solutions.[5][9] The pH of the solution also plays a critical role, with a pH-rate profile showing an acid-catalytic reaction below pH 5.0, a relatively stable region between pH 5.0 and 7.5, and base-catalyzed degradation above pH 7.5.[7][10]
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions as reported in the literature.
Table 1: Stability of Reconstituted this compound Solutions
| Concentration | Diluent | Storage Temperature | Time to 90% Remaining Concentration (t90) | Reference(s) |
| 100 mg/mL | 0.9% Sodium Chloride | 25°C | ~30 minutes | [9] |
| 100 mg/mL | 0.9% Sodium Chloride | 4°C | 48 hours (followed by 1 hour at 23°C) | [4][8] |
| 100 mg/mL | 0.9% Sodium Chloride | -20°C (frozen) | Stable for 3-5 hours after thawing (post 14 or 28 days frozen) | [9] |
| 20 mg/mL | 0.9% Sodium Chloride | 25°C | 6 hours | [8] |
| 10 mg/mL | 0.9% Sodium Chloride | 5°C | 5 days | [4] |
| 10 & 20 mg/mL | 0.9% Sodium Chloride | 4°C | Relatively stable | [5] |
| 10 & 20 mg/mL | Dextrose/Mannitol | 4°C & 25°C | Unstable | [5] |
Section 2: Hydrolysis by Beta-Lactamases
While this compound is resistant to many beta-lactamases, certain classes of enzymes, particularly carbapenemases, can efficiently hydrolyze its beta-lactam ring, leading to bacterial resistance.[3] The primary mechanism of resistance to this compound is the production of these carbapenem-hydrolyzing enzymes.[11]
Classification of Beta-Lactamases and their Activity on this compound
Beta-lactamases are broadly classified into four molecular classes: A, B, C, and D.[3]
-
Class A (Serine-β-lactamases): This class includes ESBLs and some carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). While this compound is generally stable against ESBLs, the presence of these enzymes can lead to an increase in the minimum inhibitory concentration (MIC).[12][13] KPC enzymes, however, can effectively hydrolyze this compound.[14]
-
Class B (Metallo-β-lactamases - MBLs): These enzymes require zinc ions for their activity and are potent carbapenemases.[3] MBLs such as New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenem-resistant Pseudomonas (IMP) type enzymes can confer significant resistance to this compound.[12][14][15]
-
Class C (Cephalosporinases): These are typically AmpC-type enzymes. While hyperproduction of AmpC can lead to elevated this compound MICs, it is generally less impactful than the presence of carbapenemases.[12][15]
-
Class D (Oxacillinases - OXA): This class includes a number of carbapenemases, such as OXA-48 and OXA-23, which can hydrolyze this compound, although sometimes less efficiently than other carbapenems.[16]
The mechanism of hydrolysis for serine-β-lactamases (Classes A, C, and D) involves the formation of a covalent acyl-enzyme intermediate.[3] In contrast, metallo-β-lactamases (Class B) utilize a zinc-activated water molecule to directly hydrolyze the beta-lactam ring without forming a covalent intermediate.[17]
Quantitative Data on this compound Activity against Beta-Lactamase Producers
The following table presents the Minimum Inhibitory Concentrations (MICs) of this compound against various Enterobacteriaceae expressing different beta-lactamases.
Table 2: this compound MICs for Beta-Lactamase-Producing Enterobacteriaceae
| Organism/Enzyme Type | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference(s) |
| ESBL-producing Klebsiella spp. | 0.03 | 0.06 | [12] |
| AmpC-derepressed Enterobacteriaceae | - | 0.015 - 0.5 (range) | [12][15] |
| IMP-1-producing K. pneumoniae (porin-deficient) | - | 128 | [12][15] |
| SME-1-producing S. marcescens | - | 2 | [12][15] |
| ESBL-producing Enterobacteriaceae (general) | - | 0.125 | [18] |
| This compound-mono-resistant CRE | 8 | 16 | [13] |
Section 3: Experimental Protocols
Protocol for Determining this compound Stability by HPLC
This protocol is a composite based on methodologies described in the literature for assessing the chemical stability of this compound in solution.[4][10]
-
Preparation of this compound Solutions:
-
Reconstitute lyophilized this compound powder with a suitable diluent (e.g., 0.9% Sodium Chloride Injection) to the desired concentration (e.g., 100 mg/mL, 20 mg/mL, or 10 mg/mL).
-
Aliquots of the solution are stored under specified conditions (e.g., 4°C, 23°C, -20°C) in appropriate containers (e.g., manufacturer's glass vials, polypropylene syringes).[4][9]
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 1, 6, 24, 48 hours), samples are withdrawn from the storage containers.
-
-
HPLC Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.
-
Column: A reverse-phase column, such as a LiChrospher RP-18 (5 µm, 250 mm x 4 mm), is commonly employed.[10]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a phosphate buffer (e.g., 25 mmol/L, pH 6.5) in a ratio of approximately 15:85 (v/v) is typical.[10] The mobile phase composition may be adjusted to achieve a suitable retention time for this compound.[4]
-
Flow Rate: A flow rate of around 1.2 mL/min is often used.[10]
-
Detection: The UV detector is set to a wavelength of 298 nm to monitor the elution of this compound.[10]
-
Injection Volume: A small volume (e.g., 5 µL) of each sample is injected onto the column.[4]
-
-
Data Analysis:
-
The concentration of this compound in each sample is determined by comparing the peak area of this compound to a standard curve generated from solutions of known concentrations.
-
The percentage of the initial this compound concentration remaining at each time point is calculated.
-
The beyond-use date is typically defined as the time at which the concentration of this compound falls below 90% of its initial concentration.[4][9]
-
Protocol for Detecting this compound Hydrolysis by Carbapenemases using LC-MS/MS
This protocol outlines a method for the rapid detection of carbapenemase activity based on the hydrolysis of this compound, adapted from published studies.[19][20][21]
-
Bacterial Isolate Preparation:
-
Prepare a suspension of the bacterial isolate to be tested in a suitable broth (e.g., Tryptic Soy Broth) to a standardized turbidity (e.g., 0.5 McFarland).
-
-
Incubation with this compound:
-
Add this compound to the bacterial suspension to a final concentration that is physiologically relevant.
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes to 1 hour).[19]
-
-
Sample Preparation for LC-MS/MS:
-
Terminate the enzymatic reaction, for example, by centrifugation to pellet the bacteria and transferring the supernatant to a new tube.
-
The supernatant, containing this compound and its hydrolyzed product, is then prepared for analysis, which may involve dilution or protein precipitation.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: The sample is injected into a liquid chromatography system to separate this compound from its hydrolyzed metabolite.
-
Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set up to monitor for the specific mass-to-charge ratio (m/z) of both the parent this compound molecule and its hydrolyzed product (which will have an 18 Da increase in mass due to the addition of a water molecule).[20]
-
-
Data Interpretation:
-
The presence of the hydrolyzed this compound peak in the mass spectrum indicates carbapenemase activity.
-
The ratio of the hydrolyzed metabolite to the parent this compound can be used to quantify the extent of hydrolysis and determine if the isolate is a carbapenemase producer based on a pre-determined threshold.[20]
-
Section 4: Visualizing Key Processes
Signaling Pathway of this compound Hydrolysis by Beta-Lactamases
Caption: this compound hydrolysis pathways by different beta-lactamase classes.
Experimental Workflow for this compound Stability Testing
Caption: A typical workflow for assessing the chemical stability of this compound.
Conclusion
The clinical effectiveness of this compound is a delicate balance between its inherent chemical stability and its susceptibility to hydrolysis by an expanding array of bacterial beta-lactamases. Understanding the kinetics and mechanisms of both degradation pathways is crucial for optimizing its clinical use, developing new formulations, and designing strategies to overcome bacterial resistance. The data and protocols presented in this guide offer a comprehensive resource for professionals in the fields of microbiology, pharmacology, and drug development who are engaged in the study and application of this important carbapenem antibiotic.
References
- 1. A Critical Review of Analytical Methods for Determination of this compound Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of this compound 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of this compound 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Activity of this compound (MK-0826) versus Enterobacteriaceae with Potent β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The detection and verification of carbapenemases using this compound and Matrix Assisted Laser Desorption Ionization-Time of Flight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Activities of this compound and Imipenem against Clinical Extended Spectrum Beta-Lactamase-Producing Enterobacteriaceae Collected in Military Teaching Hospital Mohammed V of Rabat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid detection of carbapenemase activity through monitoring this compound hydrolysis in Enterobacteriaceae with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid detection of carbapenemase activity through monitoring this compound hydrolysis in Enterobacteriaceae with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Initial Studies on Ertapenem's Efficacy Against Anaerobic Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the initial in vitro studies investigating the efficacy of ertapenem against a wide spectrum of anaerobic bacteria. The document focuses on quantitative data, detailed experimental methodologies, and visual representations of the drug's mechanism of action and common experimental workflows.
In Vitro Susceptibility of Anaerobic Bacteria to this compound
Initial studies have consistently demonstrated the potent in vitro activity of this compound against a broad range of clinically significant anaerobic bacteria.[1][2] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key early research, providing a comparative view of this compound's efficacy.
Table 1: Comparative In Vitro Activities of this compound and Other Antimicrobial Agents against 1,001 Anaerobic Isolates from Human Intra-Abdominal Infections[3]
| Bacterial Species | No. of Isolates | This compound MIC90 (μg/mL) | Imipenem MIC90 (μg/mL) |
| Bacteroides fragilis group | 41 | ≤4 | Not Reported |
| Bilophila wadsworthia | 61 | ≥16 (for 20% of isolates) | Not Reported |
| Lactobacillus spp. | Not Specified | ≥16 (for 3 isolates) | Not Reported |
| Acidaminococcus fermentans | Not Specified | ≥16 (for 1 isolate) | Not Reported |
Table 2: In Vitro Activity of this compound and Comparator Agents against 431 Anaerobic Isolates[4][5]
| Antimicrobial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) | Percentage Inhibited at ≤4.0 μg/mL |
| This compound | 0.25 | 2.0 | 95.8% |
| Imipenem | 0.125 | 1.0 | Not Reported |
| Meropenem | 0.125 | 1.0 | Not Reported |
Table 3: this compound MICs for Various Anaerobic Species[1][2]
| Bacterial Species | MIC90 Range (μg/mL) |
| Bacteroides fragilis group | 1 - 4 |
| Clostridium perfringens | 0.06 |
| Clostridium clostridioforme | 4 |
Table 4: Comparative Activity of this compound against Anaerobes from Different Infection Sites[6]
| Isolate Source | No. of Isolates | This compound MIC90 (mg/L) | Amoxicillin/Clavulanate MIC90 (mg/L) | Ceftriaxone MIC90 (mg/L) | Clindamycin MIC90 (mg/L) | Moxifloxacin MIC90 (mg/L) |
| Respiratory Tract | 53 | 0.12 | 0.38 | 48 | 12 | 2 |
| Other Body Sites | 50 | 0.75 | 0.75 | >256 | >256 | 12 |
Experimental Protocols
The data presented above were primarily generated using standardized antimicrobial susceptibility testing methods as detailed below.
Bacterial Isolation and Culture
Clinical specimens, such as aspirated abdominal pus, were obtained intraoperatively.[3] These specimens were placed in anaerobic transport tubes and transported to the laboratory.[3] Upon receipt, they were processed in an anaerobe chamber and plated onto various anaerobic media, including supplemented brucella agar, phenylethyl alcohol blood agar, and Bacteroides bile esculin agar.[3] Plates were incubated under anaerobic conditions at 37°C for up to 5 days.[3]
Antimicrobial Susceptibility Testing: Agar Dilution Method
A widely used technique in these initial studies was the agar dilution method, performed according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS).[4][5]
-
Media Preparation: Brucella agar was supplemented with 5% sterile defibrinated sheep blood.[5]
-
Antimicrobial Agent Dilution: Serial twofold dilutions of this compound and comparator agents were prepared and incorporated into the agar medium.
-
Inoculum Preparation: Bacterial isolates were grown in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to a final concentration of 10^5 Colony Forming Units (CFU) per spot.[3][5]
-
Inoculation: A Steers replicator was used to inoculate the prepared agar plates with the bacterial suspensions.[3]
-
Incubation: The inoculated plates were incubated in an anaerobic chamber at 37°C for 44 to 48 hours.[3]
-
MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that resulted in no growth or a marked change in the appearance of growth compared to a control plate without any antibiotic.[3]
-
Quality Control: Standard quality control strains, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, were included in each run to ensure the accuracy and reproducibility of the results.[3]
Time-Kill Studies
To assess the bactericidal activity of this compound, time-kill studies were performed.[4][5]
-
Inoculum Preparation: A bacterial suspension was prepared in a suitable broth medium.
-
Drug Exposure: this compound was added to the bacterial suspension at a concentration of two times the MIC.[4][5]
-
Sampling: Aliquots were removed at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot was determined by plating serial dilutions onto agar plates and counting the resulting colonies.
-
Bactericidal Activity Definition: Bactericidal activity was defined as a ≥3-log10 reduction (99.9% killing) in the initial bacterial count.[4]
Mechanism of Action and Experimental Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the general workflow of the agar dilution susceptibility test.
Caption: this compound's mechanism of action against anaerobic bacteria.
Caption: Workflow for the agar dilution susceptibility test.
Summary of Findings
Initial in vitro studies collectively affirm that this compound possesses excellent activity against a majority of clinically relevant anaerobic bacteria, including the Bacteroides fragilis group.[1][2][3] Its efficacy is comparable or, in some cases, superior to other broad-spectrum antimicrobial agents.[6] However, some species, such as Bilophila wadsworthia and certain strains of Lactobacillus, have demonstrated resistance.[3] The mechanism of action, consistent with other carbapenems, involves the inhibition of cell wall synthesis through binding to penicillin-binding proteins, ultimately leading to bacterial cell death.[7][8][9][10] The standardized methodologies employed in these early studies have provided a robust foundation for understanding the antimicrobial profile of this compound and have guided its clinical development for the treatment of infections involving anaerobic pathogens.[11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro activity of this compound: review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Antianaerobic Activity of this compound (MK-0826) Compared to Seven Other Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound: a review of its use in the management of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ertapenem Solution for In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of ertapenem solutions for use in in vitro antimicrobial susceptibility testing (AST), such as the determination of Minimum Inhibitory Concentrations (MICs) via broth microdilution. The procedures outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and data on the stability of this compound.
Introduction
This compound is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate and reproducible in vitro susceptibility testing is crucial for determining its efficacy against specific bacterial isolates, guiding clinical therapy, and monitoring the emergence of resistance. The preparation of the this compound solution is a critical first step that can significantly impact the accuracy of AST results. This protocol details the standardized preparation of an this compound stock solution and its subsequent dilution for use in broth microdilution assays.
Data Presentation: this compound Solution Stability
The stability of this compound in solution is dependent on the concentration, solvent, and storage temperature. It is crucial to adhere to recommended storage conditions to maintain the potency of the antibiotic throughout the experiment. Dextrose-containing diluents should not be used.[1][2]
| Parameter | Condition | Stability Data |
| Solvent/Diluent | Water for Injection, 0.9% Sodium Chloride | Recommended for reconstitution.[1][2] |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standard diluent for broth microdilution.[3] | |
| Storage of Reconstituted Solution (e.g., 100 mg/mL) | Room Temperature (~25°C) | Use within 6 hours of preparation.[1] |
| Refrigerated (2-8°C) | Stable for up to 24 hours.[1] | |
| Storage of Diluted Solution (e.g., in CAMHB) | Room Temperature (~25°C) | Should be used immediately after preparation. |
| Refrigerated (2-8°C) | Use within 4 hours after removal from refrigeration.[1] | |
| Frozen Storage | Not Recommended | Solutions of this compound should not be frozen.[1] |
Experimental Protocols
This section outlines the step-by-step methodology for preparing this compound solutions for MIC determination by broth microdilution, in accordance with CLSI guidelines.
Materials
-
This compound analytical standard powder
-
Sterile, deionized water or Water for Injection
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile polypropylene tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sterile 96-well microtiter plates
Protocol 1: Preparation of this compound Stock Solution (1280 µg/mL)
This protocol is designed to create a high-concentration stock solution that can be easily diluted for susceptibility testing. A stock concentration of at least 1000 µg/mL is recommended.
-
Calculate the required mass of this compound powder. Account for the potency of the this compound standard, which is provided by the manufacturer. The formula is: Mass (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg) Example: To prepare 10 mL of a 1280 µg/mL solution from a powder with a potency of 980 µg/mg: Mass = (10 mL x 1280 µg/mL) / 980 µg/mg = 13.06 mg
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Reconstitute the powder. Add the appropriate volume of sterile, deionized water to the vial containing the this compound powder to achieve a final concentration of 1280 µg/mL.
-
Ensure complete dissolution. Vortex the solution thoroughly until all the powder is dissolved. The solution should be clear and colorless to pale yellow.
-
Storage of Stock Solution. If not for immediate use, the stock solution can be stored at 2-8°C for up to 24 hours. For longer-term storage, aliquoting and freezing at -60°C or below is a general practice for many antibiotics, however, it is noted that this compound solutions should not be frozen. Therefore, it is recommended to prepare fresh stock solutions on the day of the experiment.
Protocol 2: Preparation of Working Solutions for Broth Microdilution
This protocol describes the serial dilution of the stock solution in CAMHB to achieve the final concentrations for the MIC assay in a 96-well plate.
-
Prepare an intermediate dilution. From the 1280 µg/mL stock solution, prepare an intermediate dilution in CAMHB. For example, to achieve a top concentration of 64 µg/mL in the final assay, this intermediate solution will need to be at 128 µg/mL (as it will be further diluted 1:1 with the bacterial inoculum in the plate).
-
Perform serial dilutions. In a series of sterile tubes, perform two-fold serial dilutions of the intermediate this compound solution using CAMHB as the diluent to create a range of concentrations.
-
Dispense into microtiter plate. Aliquot 50 µL of each this compound dilution into the appropriate wells of a 96-well microtiter plate. Also, include a growth control well (50 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).
-
Inoculate the plate. Add 50 µL of the standardized bacterial inoculum (prepared according to CLSI guidelines to a final concentration of 5 x 10^5 CFU/mL in the well) to each well, except for the sterility control.
-
Incubate the plate. Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.
-
Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Mandatory Visualizations
Caption: Workflow for this compound Solution Preparation.
Caption: Key Factors Affecting this compound Stability.
References
Application Notes: Standard Protocols for Ertapenem Minimum Inhibitory Concentration (MIC) Assay
Introduction
Ertapenem is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its bactericidal activity results from the inhibition of bacterial cell wall synthesis. Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing (AST). It quantifies the in vitro activity of an antimicrobial agent against a specific bacterial isolate. The MIC value is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. These values are critical for guiding appropriate antibiotic therapy, monitoring the emergence of resistance, and in the drug development process.
This document provides detailed protocols for the three primary methods of determining this compound MICs: Broth Microdilution, Agar Dilution, and Gradient Diffusion. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Interpretive Criteria
MIC values are interpreted using clinical breakpoints established by regulatory bodies like CLSI and EUCAST to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).
-
Susceptible (S): Indicates a high likelihood of therapeutic success using a standard dosing regimen.
-
Intermediate (I): Implies that the infection may be treatable in body sites where the drug is physiologically concentrated or when a higher dose can be used.
-
Resistant (R): Suggests a high probability of therapeutic failure.
Data Presentation: this compound Clinical Breakpoints
The following tables summarize the clinical MIC breakpoints for this compound against Enterobacterales as established by CLSI and EUCAST. Laboratories should always refer to the most current version of the respective guidelines.
Table 1: CLSI Clinical Breakpoints for this compound (mg/L) against Enterobacterales
| Category | MIC (mg/L) |
|---|---|
| Susceptible (S) | ≤0.25 |
| Intermediate (I) | 0.5 |
| Resistant (R) | ≥1 |
(Source: CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing)
Table 2: EUCAST Clinical Breakpoints for this compound (mg/L) against Enterobacteriaceae
| Category | MIC (mg/L) |
|---|---|
| Susceptible (S) | ≤0.5 |
| Resistant (R) | >0.5 |
(Source: EUCAST Clinical Breakpoint Tables)
Table 3: Quality Control (QC) Ranges for this compound MIC Testing
| QC Organism | Method | This compound MIC Range (mg/L) |
|---|---|---|
| Escherichia coli ATCC® 25922 | Broth/Agar Dilution | 0.008 - 0.06 |
| Pseudomonas aeruginosa ATCC® 27853 | Broth/Agar Dilution | 1 - 8 |
(Source: CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing)
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is the internationally recognized reference standard for MIC testing. The procedure involves challenging a standardized bacterial inoculum with two-fold serial dilutions of this compound in a liquid growth medium within a microtiter plate.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for Broth Microdilution MIC Assay.
Methodology
-
Preparation of this compound Dilutions:
-
Reconstitute this compound powder according to the manufacturer's instructions to create a stock solution.
-
Perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 mg/L).
-
Each well should contain 100 µL of the diluted antibiotic. Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plate for visible growth (e.g., turbidity or a cell pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth as detected by the unaided eye.
-
Compare the resulting MIC value to the CLSI or EUCAST breakpoint tables to determine the susceptibility category.
-
Agar Dilution Method
The agar dilution method is a reference-level technique where varying concentrations of the antibiotic are incorporated directly into molten agar. Standardized bacterial inocula are then spotted onto the surface of the plates.
Caption: Workflow for Gradient Diffusion MIC Assay.
Methodology
-
Inoculum and Plate Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.
-
Allow the surface of the agar to dry for 5-15 minutes.
-
-
Strip Application and Incubation:
-
Using sterile forceps, apply the this compound gradient strip to the center of the inoculated agar surface. Ensure the entire strip is in complete contact with the agar.
-
Invert the plate and incubate at 35°C ± 2°C for 16 to 20 hours.
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of growth inhibition will be visible around the strip.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection falls between two markings, round up to the higher value.
-
Interpret the result using established clinical breakpoints. The agreement between gradient diffusion and broth microdilution for this compound is generally good.
-
Application Notes and Protocols for the Use of Ertapenem in Animal Models of Bacterial Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ertapenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[1] Animal models of bacterial infection are indispensable tools in preclinical research to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of antimicrobial agents like this compound. These models allow for the investigation of drug performance in a complex biological system, providing crucial data to inform clinical trial design.
This document provides detailed application notes and standardized protocols for the utilization of this compound in various established animal models of bacterial infection. The included information is intended to guide researchers in designing and executing robust in vivo studies.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound's bactericidal effect stems from its ability to interfere with the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.
Data Presentation: Efficacy of this compound in Various Animal Models
The following tables summarize quantitative data from key studies evaluating the efficacy of this compound in different animal models of bacterial infection.
Table 1: Murine Thigh Infection Model
| Animal Model | Bacterial Strain | This compound Dosage | Administration Route | Key Outcomes | Reference |
| Neutropenic ICR Mice | Streptococcus pneumoniae (SP-129; MIC, 2 mg/liter) | 50 mg/kg every 6 hours | Subcutaneous | Simulates human pharmacodynamic profile; Assessed bacterial density and survival.[2] | [2] |
| Neutropenic ICR Mice | Escherichia coli & Klebsiella pneumoniae (ESBL-positive and -negative) | 0.3 to 375 mg/kg per day (divided doses) | Subcutaneous | Achieved various exposures (%T>MIC); Determined static exposure for tested isolates.[3] | [3] |
| Immunocompetent and Neutropenic Mice | NDM-1-producing Enterobacteriaceae | Humanized regimen (equivalent to 1 g IV every 24h) | Subcutaneous | ≥1-log10 CFU reductions of six of eight clinical strains.[4] | [4] |
Table 2: Murine Peritonitis/Intra-abdominal Infection Model
| Animal Model | Bacterial Strain | This compound Dosage | Administration Route | Key Outcomes | Reference |
| Mice | Ceftriaxone-resistant and ciprofloxacin-resistant Salmonella | 50 mg/kg every 12 hours | Not specified | Higher survival rate compared to ceftriaxone (70% vs 0% and 50% vs 0%).[5] | [5] |
| Rats | Taurocholate-induced necrotizing pancreatitis | 15 mg/kg (single dose) | Not specified | Significantly decreased pancreatic infection from 12/15 (control) to 4/15.[6] | [6] |
| Rats | Mixed aerobic and anaerobic bacteria | Not specified | Not specified | Effective in treating complicated intra-abdominal infections.[7] | [7] |
Table 3: Murine Pneumonia Model
| Animal Model | Bacterial Strain | This compound Dosage | Administration Route | Key Outcomes | Reference |
| Mice | Carbapenem-resistant Acinetobacter baumannii | Not specified | Not specified | This compound lacks activity against A. baumannii.[8][9] Other carbapenems like imipenem are preferred.[8][9] | [8][9] |
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for S. pneumoniae
This protocol is adapted from studies evaluating the pharmacodynamics of this compound against Streptococcus pneumoniae.[2]
1. Animal Preparation:
-
Use specific-pathogen-free female ICR mice, weighing approximately 25 g.
-
To induce neutropenia, administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg 4 days prior to infection and 100 mg/kg 1 day before infection.[2][3]
-
To simulate human pharmacokinetics, renal impairment can be induced with a single i.p. injection of uranyl nitrate (5 mg/kg) 3 days before infection.[2][3]
2. Inoculum Preparation:
-
Culture the desired S. pneumoniae strain on appropriate media.
-
Prepare a bacterial suspension in a suitable broth to a concentration of 10^5 to 10^6 CFU/mL.
3. Infection Procedure:
-
Two hours prior to initiating antibiotic therapy, inject 0.1 mL of the bacterial inoculum into each thigh muscle of the mice.[2]
4. This compound Administration:
-
Reconstitute this compound to the desired concentration.
-
Administer this compound subcutaneously at the predetermined dosage and schedule (e.g., 50 mg/kg every 6 hours).[2]
5. Outcome Assessment:
-
Bacterial Density: At 0 and 24 hours post-treatment initiation, euthanize a subset of mice. Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions for CFU plating to determine the bacterial load.[2]
-
Survival: Monitor the remaining animals for a defined period (e.g., 4 days of therapy and 3 days post-therapy) and record mortality.[2]
Protocol 2: Murine Peritonitis Model for Salmonella
This protocol is based on studies investigating the in vivo efficacy of carbapenems against nontyphoid Salmonella.[5]
1. Animal Preparation:
-
Use an appropriate mouse strain (e.g., BALB/c).
2. Inoculum Preparation:
-
Culture the desired Salmonella isolate.
-
Prepare a bacterial suspension to the target concentration (e.g., 5 x 10^4 and 10^5 CFU).[5]
3. Infection Procedure:
-
Administer the bacterial inoculum intraperitoneally to the mice.
4. This compound Administration:
-
Initiate this compound treatment at a specified time post-infection.
-
Administer this compound at the desired dosage and schedule (e.g., 50 mg/kg every 12 hours) for a defined duration (e.g., 1 week).[5]
5. Outcome Assessment:
-
Survival: Monitor the mice for a specified period (e.g., 2 weeks) and record survival rates at regular intervals (e.g., every 12 hours).[5]
-
Bacterial Counts: In a separate cohort, collect peritoneal exudate cells at specific time points to determine intracellular and extracellular bacterial counts.[5]
Concluding Remarks
The protocols and data presented herein provide a comprehensive resource for researchers employing animal models to investigate the efficacy of this compound against various bacterial pathogens. Adherence to standardized methodologies is crucial for generating reproducible and clinically relevant data. These models are instrumental in defining the pharmacokinetic/pharmacodynamic parameters that correlate with successful therapeutic outcomes, thereby guiding the optimal use of this compound in clinical practice. It is important to note that while this compound is effective against a broad range of pathogens, it has limited activity against Acinetobacter baumannii and Pseudomonas aeruginosa.[8][10][11] Therefore, the choice of animal model and bacterial strain should be carefully considered based on the specific research question.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacodynamic Assessment of this compound (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Profile of this compound against Klebsiella pneumoniae and Escherichia coli in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of human simulated regimens of carbapenems and comparator agents against NDM-1-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intra-abdominal infections: review of the bacteriology, antimicrobial susceptibility and the role of this compound in their therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Antibiotic combinations for serious infections caused by carbapenem-resistant Acinetobacter baumannii in a mouse pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Clinical Efficacy and Safety of this compound for the Treatment of Complicated Urinary Tract Infections Caused by ESBL-Producing Bacteria in Children - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ertapenem
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ertapenem is a broad-spectrum carbapenem antibiotic used in the treatment of various bacterial infections.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note provides a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
The method described herein is simple, rapid, and robust, making it suitable for routine analysis in both research and industrial settings. The protocol has been developed based on a comprehensive review of established methodologies and validated in accordance with ICH guidelines.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the HPLC method for this compound quantification, compiled from various validated methods.
Table 1: HPLC Operational Parameters
| Parameter | Recommended Conditions | Alternative Conditions |
| Stationary Phase (Column) | Hypersil BDS C18 (4.6 x 250 mm, 5 µm)[5] | Pronto SIL® C18 (300 x 4.6 mm, 5 μm)[3], X-Terra RP 18 (150 × 4.6 mm, 3.5 µm)[6][7], Kromasil C18 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v), pH 2.9 with orthophosphoric acid | Methanol and acidified water (pH 4.0 with orthophosphoric acid) in gradient mode[3], Acetonitrile-phosphate buffer (pH 6.5, 50 mM) (14:86, v/v)[1] |
| Flow Rate | 1.2 mL/min | 1.0 mL/min[3][6], 1.5 mL/min[4] |
| Detection Wavelength | 298 nm[5] | 310 nm[1][6], 295 nm[4] |
| Injection Volume | 20 µL[4] | 50 µL[1] |
| Column Temperature | Ambient[4] | 25°C[1], 40°C[6][7] |
| Run Time | < 15 minutes[4] | 10 minutes (rapid resolution)[6] |
Table 2: Sample Preparation Protocols
| Matrix | Protocol |
| Bulk Drug/Pharmaceutical Formulation | Accurately weigh and dissolve 10 mg of this compound powder in 10 mL of methanol to prepare a stock solution.[4] Further dilute with the mobile phase to achieve the desired concentration within the linear range. |
| Human Plasma/Serum (for unbound drug) | Perform ultracentrifugation of the plasma sample.[1] The resulting ultrafiltrate can be directly injected into the HPLC system. |
| Human Serum (total drug) | To 1 mL of serum, add a protein precipitating agent (e.g., acetonitrile) and an internal standard. Vortex mix for 20 minutes and centrifuge at 3000 rpm for 10 minutes. Separate the organic layer, evaporate to dryness, and reconstitute the residue in the mobile phase.[4] |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2-10 µg/mL (r² = 0.999)[5], 5-120 µg/mL[3] |
| Accuracy (Recovery) | 99.97% to 103.7%[5] |
| Precision (RSD) | Intra- and inter-day coefficients of variation between 0.56% and 2.32%[1] |
| Limit of Detection (LOD) | 0.21 µg/mL[8], 1.60 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.24 mg/L[1], 4.85 µg/mL[3] |
| Specificity/Stability-Indicating | The method is specific and stability-indicating, as evidenced by the separation of the main peak from degradation products under stress conditions (acid, base, oxidation, photolysis, and thermal stress).[8] |
Experimental Protocols
1. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 60:40 (v/v) ratio. Adjust the pH to 2.9 using orthophosphoric acid. Degas the mobile phase using an ultrasonic bath for at least 15 minutes before use.
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2, 4, 6, 8, and 10 µg/mL).
2. Sample Preparation
-
For Pharmaceutical Formulations: Reconstitute the contents of the this compound vial with a known volume of diluent as per the product instructions. Further dilute an aliquot of this solution with the mobile phase to fall within the calibration curve range.
-
For Biological Matrices (Plasma/Serum):
-
For analysis of unbound this compound, subject the plasma samples to ultracentrifugation and inject the clear supernatant.[1]
-
For total this compound analysis, perform protein precipitation by adding three volumes of acetonitrile to one volume of plasma. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in a known volume of mobile phase.
-
3. Chromatographic Analysis
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and sample into the chromatograph.[4]
-
Record the chromatograms and measure the peak area for quantification.
4. Forced Degradation Studies (for Stability-Indicating Assay)
To confirm the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance.[8]
-
Acid Degradation: Treat the drug solution with 0.1 N HCl at 80°C for 60 minutes.[8]
-
Base Degradation: Treat the drug solution with 0.1 N NaOH at 80°C for 60 minutes.[8]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 80°C for 60 minutes.[8]
-
Thermal Degradation: Expose the solid drug to dry heat at a specified temperature for a defined period.
-
Photolytic Degradation: Expose the drug solution to UV light (222 nm) for 48 hours.[8]
After the specified exposure period, neutralize the acidic and basic solutions and dilute all samples with the mobile phase before injection into the HPLC system. The method's specificity is confirmed if the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of key parameters for HPLC method validation.
References
- 1. japer.in [japer.in]
- 2. A new simple HPLC assay for the quantification of this compound in human plasma, lung tissue, and broncho-alveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of this compound: Degradation Kinetics and Structural Mass Elucidation Using MS [ejchem.journals.ekb.eg]
- 4. jst.org.in [jst.org.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ertapenem use in synergy testing with other antimicrobial agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro synergy testing of ertapenem in combination with other antimicrobial agents. The information is intended to guide researchers in evaluating the potential for enhanced efficacy of combination therapies against various bacterial pathogens.
Introduction
The rise of antimicrobial resistance necessitates innovative strategies to extend the utility of existing antibiotics. Combination therapy, where two or more drugs are used together, can offer a synergistic effect, resulting in enhanced bacterial killing, suppression of resistance development, and a broader spectrum of activity. This compound, a carbapenem antibiotic, has been investigated in combination with various other antimicrobial agents to combat challenging infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3] This document outlines the key methodologies used to assess the synergistic potential of this compound-based combination therapies.
Key Synergistic Combinations of this compound
Several studies have demonstrated the synergistic or additive effects of this compound with other antimicrobial agents against a range of pathogens. These combinations often aim to overcome specific resistance mechanisms or enhance the activity of the partner drug.
Table 1: Summary of this compound Synergistic Combinations and Reported Efficacy
| Combination Agent | Target Organism(s) | Key Findings | Fractional Inhibitory Concentration (FIC) Index | Reference(s) |
| Cefazolin | Methicillin-susceptible Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA) | Successful clearance of persistent MSSA bacteremia.[1][4] Increased zone of inhibition in disk diffusion assays.[5] | Synergy: 0.375 | [1][5] |
| Daptomycin | Vancomycin-resistant Enterococcus faecalis and Enterococcus faecium | Enhanced daptomycin activity and synergistic killing in time-kill assays.[3][6] | Synergy demonstrated in time-kill assays. | [3] |
| Meropenem | Carbapenem-resistant Klebsiella pneumoniae (CR-Kp) | Effective treatment option for KPC-producing CRE infections.[7][8] | Synergy observed in 25.12% of isolates. | [8] |
| Fosfomycin | Carbapenem-resistant uropathogenic Enterobacteriaceae, Pseudomonas aeruginosa | Prevention of regrowth in a dynamic bladder model.[2] Synergistic effects against carbapenem-resistant P. aeruginosa.[9][10] | Additive to synergistic results. | [2] |
| Levofloxacin | Carbapenem-resistant uropathogenic Enterobacteriaceae | Prevention of regrowth in combination with this compound.[2] | Additive to synergistic results. | [2] |
| Rifampin | Carbapem-resistant uropathogenic Enterobacteriaceae | Prevention of regrowth in combination with this compound.[2] | Additive to synergistic results. | [2] |
| Oxacillin | Methicillin-susceptible Staphylococcus aureus (MSSA) | Additive activity observed in checkerboard assays.[11] | Additive: 0.51 - 0.99 | [11] |
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the in vitro synergy of two antimicrobial agents.[12] It involves testing a range of concentrations of both drugs, alone and in combination, to identify the minimum inhibitory concentration (MIC) of each drug when used together.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the second antimicrobial agent at a concentration significantly higher than their expected MICs.
-
Plate Setup:
-
In a 96-well microtiter plate, serially dilute this compound along the x-axis (e.g., columns 1-10) and the second agent along the y-axis (e.g., rows A-G).[12]
-
Column 11 should contain serial dilutions of the second agent alone, and row H should contain serial dilutions of this compound alone to determine their individual MICs.[12]
-
Column 12, row H can serve as a growth control well (no drug).[12]
-
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[13]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[14]
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each well showing no growth using the following formula:[12]
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The ΣFIC is the lowest FIC index value obtained.
Interpretation of FIC Index: [12]
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
Caption: Workflow for the checkerboard microdilution assay.
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.
Protocol:
-
Preparation: Prepare bacterial cultures in the logarithmic phase of growth.
-
Test Conditions: Set up test tubes or flasks containing:
-
Growth control (no drug)
-
This compound alone (at a specific concentration, e.g., 0.5x MIC)
-
Second antimicrobial agent alone (at a specific concentration, e.g., 0.5x MIC)
-
This compound and the second agent in combination (at the same concentrations)
-
-
Inoculation: Inoculate each tube/flask with the bacterial suspension to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate onto appropriate agar plates.[13]
-
Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies (CFU/mL) for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each test condition.
Interpretation of Time-Kill Assay Results:
-
Synergy: A ≥2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[15]
-
Bactericidal activity: A ≥3 log₁₀ decrease in CFU/mL from the initial inoculum.[16][17]
-
Indifference: A <2 log₁₀ difference in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥2 log₁₀ increase in CFU/mL between the combination and the most active single agent.
Caption: Experimental workflow for the time-kill assay.
Disk Diffusion Potentiation Assay
This method provides a qualitative assessment of synergy and is particularly useful for screening purposes.
Protocol:
-
Inoculum Preparation: Prepare a bacterial lawn by swabbing a 0.5 McFarland standard suspension onto an agar plate (e.g., Mueller-Hinton agar).[14]
-
Disk Placement:
-
Place a disk containing the partner antimicrobial agent (e.g., cefazolin) onto the agar surface.
-
At a specified distance from the first disk, place a disk containing this compound. Alternatively, an this compound disk can be placed and then replaced with a cefazolin disk after 1 hour of pre-incubation.[14]
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Observation: Observe for an enhanced zone of inhibition where the diffusion zones of the two disks overlap, indicating a synergistic interaction. Synergy is often defined as a >3-mm increase in the zone size compared to the single agent.[5]
Signaling Pathways and Mechanisms of Synergy
The synergistic interactions of this compound with other antimicrobials can be attributed to several mechanisms, which are often dependent on the partner drug and the target organism's resistance profile.
-
Enhanced PBP Binding: In the case of this compound and β-lactams like cefazolin against S. aureus, this compound's binding to Penicillin-Binding Protein 1 (PBP1) can enhance the activity of cefazolin, which primarily targets other PBPs.[1] This dual targeting of essential enzymes can lead to a more potent bactericidal effect.
-
"Suicide Substrate" Action: Against carbapenemase-producing organisms, this compound has a high affinity for certain carbapenemases. It is thought to act as a "suicide substrate," binding to and inactivating the enzyme, thereby protecting the more potent carbapenem (e.g., meropenem) from degradation.[18]
-
Increased Cell Permeability: Combination with agents that disrupt the bacterial cell membrane, such as daptomycin, may facilitate the entry of this compound into the bacterial cell, leading to enhanced activity against the target PBPs.[3]
Caption: Mechanisms of this compound synergy.
Conclusion
The protocols and data presented here provide a framework for the systematic evaluation of this compound in combination with other antimicrobial agents. Synergy testing is a critical step in the pre-clinical evaluation of new therapeutic strategies to combat multidrug-resistant bacteria. The checkerboard, time-kill, and disk diffusion potentiation assays are valuable tools for identifying promising combinations that warrant further investigation in more complex models and clinical studies. The selection of the most appropriate partner drug will depend on the target pathogen, the local epidemiology of resistance, and the underlying mechanism of synergy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. β-Lactam combinations with daptomycin provide synergy against vancomycin-resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefazolin and this compound, a Synergistic Combination Used To Clear Persistent Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefazolin and this compound, a Synergistic Combination Used To Clear Persistent Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. brieflands.com [brieflands.com]
- 8. Effectiveness of a double-carbapenem combinations against carbapenem-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of fosfomycin and carbapenems against carbapenem-resistant Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jwatch.org [jwatch.org]
- 11. Oxacillin plus this compound combination therapy leads to rapid blood culture clearance and positive outcomes among patients with persistent MSSA bacteraemia: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 14. Cefazolin and this compound Salvage Therapy Rapidly Clears Persistent Methicillin-Susceptible Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Add-On Therapy with this compound in Infections with Multidrug Resistant Gram-Negative Bacteria: Pediatric Experience - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reconstitution and Dilution of Ertapenem for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, dilution, and use of Ertapenem in a laboratory setting. The information is intended to guide researchers in preparing this compound solutions for various in vitro experiments, including antimicrobial susceptibility testing.
Introduction
This compound is a broad-spectrum, 1-β methyl-carbapenem antibiotic.[1][2] Its bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4][5] In Escherichia coli, this compound shows a strong affinity for PBPs 1a, 1b, 2, 3, 4, and 5, with a preference for PBPs 2 and 3.[5][6] Due to its stability against hydrolysis by a wide range of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases, it is effective against many resistant bacterial strains.[3][7]
Data Presentation: Reconstitution and Dilution Parameters
The following tables summarize the key quantitative data for the reconstitution and dilution of this compound for both clinical and experimental applications.
Table 1: Reconstitution of this compound Powder
| Parameter | Recommendation | Notes |
| Reconstitution Solvents | Water for Injection, 0.9% Sodium Chloride Injection, Bacteriostatic Water for Injection.[7] | For experimental use, sterile deionized water can also be used.[8] Do not use diluents containing dextrose (α-D-glucose).[7] |
| Reconstitution Volume (for 1g vial) | 10 mL | This results in a stock solution of approximately 100 mg/mL.[9] |
| Reconstitution Process | Add the chosen solvent to the vial of this compound powder. Shake the vial well until the powder is completely dissolved.[7] | The reconstituted solution should be a clear, colorless to pale yellow liquid.[7] |
Table 2: Dilution and Stability of Reconstituted this compound
| Use Case | Diluent | Final Concentration | Storage Conditions and Stability |
| Clinical Intravenous (IV) Infusion | 0.9% Sodium Chloride Injection | ≤ 20 mg/mL.[7] | Use within 6 hours at room temperature (25°C).[7] Alternatively, store for up to 24 hours under refrigeration (5°C) and use within 4 hours after removal from the refrigerator.[7] Do not freeze.[7] |
| Experimental Stock Solution (High Concentration) | 0.9% Sodium Chloride Injection | 100 mg/mL | Stable for up to 48 hours at 4°C.[10] At room temperature (23°C), the solution loses approximately 10% of its concentration within 6.75 hours.[10] Another study suggests a beyond-use date of about 5.5 hours at room temperature.[8] |
| Experimental Working Solutions (Lower Concentrations) | 0.9% Sodium Chloride Injection | 10 mg/mL and 20 mg/mL | At 10 mg/mL, the solution is more stable than at 20 mg/mL.[11] this compound demonstrates the greatest stability in 0.9% and 0.225% sodium chloride solutions.[11] |
Experimental Protocols
Preparation of this compound Stock Solution (100 mg/mL)
This protocol describes the preparation of a high-concentration stock solution of this compound for use in various in vitro experiments.
Materials:
-
This compound powder (1 g vial)
-
Sterile, pyrogen-free 0.9% Sodium Chloride Injection or sterile deionized water
-
Sterile syringes and needles
-
Sterile, conical centrifuge tubes or vials for storage
Procedure:
-
Aseptically add 10 mL of sterile 0.9% Sodium Chloride Injection or sterile deionized water to a 1 g vial of this compound.
-
Shake the vial vigorously until the powder is completely dissolved. The resulting concentration will be approximately 100 mg/mL.
-
Visually inspect the solution for any particulate matter. The solution should be clear and colorless to pale yellow.
-
For immediate use, proceed with the preparation of working solutions.
-
For short-term storage, aliquot the stock solution into sterile tubes and store at 4°C for up to 48 hours.[10]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method.[12]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable broth)
-
Bacterial isolate grown to the appropriate logarithmic phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media.[1]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial isolate in an appropriate broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Dilute the standardized bacterial suspension in the broth to be used for the assay to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth to obtain a range of concentrations.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only broth and bacteria).
-
Add 100 µL of sterile broth to a negative control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours, or as appropriate for the specific bacterial isolate.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[12]
-
Visualizations
Mechanism of Action of this compound
References
- 1. In Vitro Activities of this compound (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. Stability of this compound 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of this compound 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apec.org [apec.org]
Application Notes and Protocols for Agar Dilution Method: Determining Ertapenem Susceptibility of Anaerobes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The agar dilution method is a standardized in vitro susceptibility testing technique used to determine the minimal inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. This document provides a detailed protocol for using the agar dilution method to assess the susceptibility of anaerobic bacteria to Ertapenem, a broad-spectrum carbapenem antibiotic. The Clinical and Laboratory Standards Institute (CLSI) recommends agar dilution as the reference method for susceptibility testing of anaerobic bacteria.[1][2][3][4] Adherence to a standardized protocol is crucial for obtaining accurate and reproducible results, which are essential for antimicrobial drug development, surveillance studies, and guiding clinical therapy.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for performing the agar dilution susceptibility test for this compound against anaerobic bacteria.
Materials and Reagents:
-
This compound analytical standard
-
Anaerobic bacteria isolates
-
Quality control (QC) strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)[1][5][6]
-
Brucella agar base
-
Hemin
-
Vitamin K1
-
Laked sheep blood
-
Sterile distilled water or other suitable solvent for this compound
-
Anaerobic gas mixture (e.g., 80% N₂, 10% H₂, 10% CO₂)
-
Anaerobic chamber or jars
-
Sterile petri dishes, pipettes, and tubes
-
Inoculum replicator (e.g., Steers replicator)
-
Turbidity standard (e.g., 0.5 McFarland)
-
Incubator (37°C)
Protocol:
1. Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) by dissolving the analytical standard in a suitable sterile solvent as recommended by the manufacturer.[7]
-
Further dilutions from this stock solution will be used to prepare the antibiotic-containing agar plates.
2. Preparation of Media:
-
Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood according to the manufacturer's instructions.[5][8]
-
Sterilize the medium by autoclaving and cool it to 48-50°C in a water bath.
3. Preparation of Agar Plates with this compound:
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
Add 1 part of each this compound dilution to 9 parts of molten and cooled Brucella agar to achieve the final desired concentrations (e.g., ranging from 0.06 to 128 µg/mL).
-
Ensure thorough mixing of the antibiotic and agar.
-
Dispense the antibiotic-containing agar into sterile petri dishes and allow them to solidify.
-
Prepare a growth control plate containing no antibiotic for each batch of tests.
4. Preparation of Inoculum:
-
Subculture the anaerobic isolates and QC strains from frozen stocks onto Brucella blood agar plates and incubate under anaerobic conditions for 24-48 hours.
-
Select several colonies from the fresh culture and suspend them in a suitable broth (e.g., prereduced Brucella broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration that will deliver approximately 10⁵ CFU per spot on the agar plate.[5][6][8]
5. Inoculation of Agar Plates:
-
Using an inoculum replicator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest antibiotic concentration.[6][8]
-
Allow the inoculum spots to dry completely before inverting the plates.
6. Incubation:
-
Place the inoculated plates in an anaerobic chamber or anaerobic jar with a suitable gas mixture.
7. Interpretation of Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, or causes a significant reduction in growth compared to the growth control plate.[6][8]
-
The results for the QC strains should fall within the acceptable ranges before reporting the results for the test isolates.
Data Presentation
The following tables summarize the quantitative data related to this compound susceptibility testing of anaerobes.
Table 1: Quality Control (QC) Ranges for this compound Agar Dilution Testing
| Quality Control Strain | CLSI M11 Document | Acceptable MIC Range (µg/mL) |
| Bacteroides fragilis ATCC 25285 | M11-A8 | 0.5 - 2 |
| Bacteroides thetaiotaomicron ATCC 29741 | M11-A8 | 1 - 4 |
Table 2: In Vitro Activity of this compound against Various Anaerobic Bacteria
| Organism/Group | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 431 | 0.25 | 2.0 |
| Prevotella spp. | 337 | 0.25 | - |
| Fusobacterium spp. | 337 | 0.06 | - |
| Gram-positive cocci | 337 | ≤0.03 | - |
| All anaerobes | 431 | 0.25 | 2.0 |
Note: Data compiled from multiple studies.[5][9]
Table 3: Interpretive Criteria for this compound Susceptibility against Anaerobes
| Organization | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| CLSI | ≤4 | 8 | ≥16 |
| EUCAST | - | - | - |
Note: EUCAST does not provide specific breakpoints for this compound against anaerobes. CLSI breakpoints are based on provisional data.[6][10]
Visualization
The following diagram illustrates the experimental workflow for the agar dilution method.
Caption: Workflow of the Agar Dilution Method for this compound Susceptibility Testing of Anaerobes.
References
- 1. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. In Vitro Antianaerobic Activity of this compound (MK-0826) Compared to Seven Other Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. globalrph.com [globalrph.com]
- 8. Comparative In Vitro Activities of this compound (MK-0826) against 1,001 Anaerobes Isolated from Human Intra-Abdominal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the in vitro activity of this compound and nine other comparator agents against 337 anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of this compound (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Ertapenem Resistance in Klebsiella pneumoniae
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Ertapenem resistance in Klebsiella pneumoniae. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Klebsiella pneumoniae isolate shows resistance to this compound but appears susceptible to other carbapenems like Imipenem and Meropenem. What are the likely resistance mechanisms?
This is a recognized phenotype of carbapenem-resistant Klebsiella pneumoniae (CRKP).[1][2] The primary mechanisms for this specific resistance pattern often do not involve the production of carbapenemases.[1][2] Instead, it is typically a result of a combination of factors:
-
Porin Loss: Reduced or absent expression of outer membrane proteins (OMPs), particularly OmpK35 and OmpK36, is a major contributor.[3][4][5] These porins are crucial for the influx of carbapenems into the bacterial cell. This compound is particularly sensitive to reduced membrane permeability.[4][6]
-
Efflux Pump Overexpression: Increased activity of efflux pumps, which actively transport antibiotics out of the cell, can lead to this compound resistance.[1][2][6] Mutations in regulatory genes like ramR have been shown to cause overexpression of efflux pumps.[1][2]
-
Production of Extended-Spectrum β-Lactamases (ESBLs) or AmpC β-Lactamases: The presence of ESBLs or AmpC enzymes, in combination with porin loss, can result in this compound resistance while retaining susceptibility to other carbapenems.[3][4][6][7]
Q2: I am not detecting any carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48) in my this compound-resistant K. pneumoniae isolate. How can I confirm the resistance mechanism?
In the absence of carbapenemase genes, you should investigate the alternative mechanisms mentioned in Q1. Here’s a suggested workflow:
-
Assess Porin Expression: Analyze the outer membrane protein profile using SDS-PAGE. Compare your resistant isolate to a susceptible control strain. A lack of bands corresponding to OmpK35 and/or OmpK36 is indicative of porin loss.[5][8][9]
-
Investigate Efflux Pump Activity: Perform an efflux pump inhibition assay. This involves determining the Minimum Inhibitory Concentration (MIC) of this compound with and without an efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of an EPI suggests the involvement of efflux pumps.[1][6]
-
Screen for ESBL and AmpC Genes: Use PCR to test for the presence of common ESBL (e.g., blaCTX-M, blaSHV, blaTEM) and AmpC genes.[1][3][4]
-
Sequence Porin and Regulatory Genes: If porin loss is suspected, sequence the ompK35 and ompK36 genes to identify mutations or insertions that could lead to non-functional proteins.[5][9] Also, sequencing regulatory genes like ramR can reveal mutations leading to efflux pump overexpression.[1][2]
Q3: My this compound susceptibility testing results are inconsistent. What could be the cause?
Inconsistent this compound susceptibility results can be due to several factors:
-
Inoculum Effect: Some ESBL-producing K. pneumoniae isolates can exhibit an inoculum effect with this compound, where a higher bacterial load leads to increased resistance.[3][10]
-
Heteroresistance: The bacterial population may contain a subpopulation of resistant cells that are not detected at a standard inoculum.[10]
-
Testing Method: Different susceptibility testing methods (e.g., disk diffusion, Etest, broth microdilution) may yield slightly different results.[11][12][13] Adherence to CLSI (or other relevant) guidelines is crucial for accurate and reproducible results.
Troubleshooting Guides
Problem 1: Unexpected this compound Resistance in a Known ESBL-producing K. pneumoniae
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Porin Loss | Perform SDS-PAGE of outer membrane proteins. | Absence of OmpK35 and/or OmpK36 bands compared to a susceptible control. |
| Sequence ompK35 and ompK36 genes. | Identification of mutations, insertions, or deletions. | |
| Efflux Pump Overexpression | Conduct an efflux pump inhibition assay with an inhibitor like CCCP or PAβN. | A four-fold or greater reduction in the this compound MIC in the presence of the inhibitor. |
| Quantify the expression of efflux pump genes (e.g., acrA, oqxA, oqxB) using qRT-PCR. | Increased gene expression in the resistant isolate compared to a susceptible control. |
Problem 2: Difficulty in Detecting Carbapenemase Production
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low-level Carbapenemase Expression | Use a more sensitive phenotypic test, such as the modified Hodge test (MHT) or the Carba NP test.[14][15] | A positive result in the MHT (cloverleaf-like indentation) or a color change in the Carba NP test indicates carbapenemase activity. |
| Perform PCR for a wider range of carbapenemase genes, including less common variants. | Amplification of a specific carbapenemase gene. | |
| Non-Carbapenemase Mediated Resistance | Refer to the troubleshooting guide for "Unexpected this compound Resistance in a Known ESBL-producing K. pneumoniae". | Identification of porin loss and/or efflux pump overexpression. |
Data Presentation
Table 1: Representative Minimum Inhibitory Concentrations (MICs) for this compound in K. pneumoniae with Different Resistance Mechanisms
| Resistance Mechanism | This compound MIC (µg/mL) | Imipenem MIC (µg/mL) | Meropenem MIC (µg/mL) | Reference(s) |
| ESBL production + OmpK36 loss | 12 | Susceptible | Susceptible | [3] |
| ESBL production + OmpK35/36 loss | ≥16 | Susceptible/Intermediate | Susceptible/Intermediate | [5][16] |
| ramR mutation (efflux pump overexpression) | Resistant | Susceptible | Susceptible | [1][2] |
| KPC Carbapenemase Production | Generally non-susceptible | 2 - 4 | 2 - 4 | [7] |
Table 2: Fold Change in Efflux Pump Gene Expression in this compound-Resistant K. pneumoniae
| Gene | Fold Change in Expression (Resistant vs. Susceptible) | Reference(s) |
| acrA | Up to 9-fold increase | [4] |
| tolC | No significant change | [4] |
Experimental Protocols
Protocol 1: Detection of Porin Loss by SDS-PAGE
-
Bacterial Culture: Grow K. pneumoniae isolates overnight in nutrient broth.
-
Outer Membrane Protein (OMP) Extraction:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the pellet in a suitable buffer (e.g., Tris-HCl).
-
Lyse the cells by sonication or French press.
-
Remove unbroken cells by low-speed centrifugation.
-
Pellet the total membranes by ultracentrifugation.
-
Selectively solubilize the inner membrane using a detergent like sodium lauryl sarcosinate.
-
Pellet the OMPs by ultracentrifugation.
-
-
SDS-PAGE:
-
Resuspend the OMP pellet in a sample buffer.
-
Separate the proteins on a 12% polyacrylamide gel.
-
Stain the gel with Coomassie Brilliant Blue.
-
-
Analysis:
Protocol 2: Efflux Pump Inhibition Assay
-
Prepare Antibiotic and Inhibitor Solutions: Prepare stock solutions of this compound and an efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP).
-
Broth Microdilution:
-
Perform a standard broth microdilution assay to determine the MIC of this compound for the test isolate.
-
In parallel, perform the same assay in the presence of a sub-inhibitory concentration of the efflux pump inhibitor.
-
-
Analysis:
-
Compare the MIC of this compound with and without the inhibitor.
-
A four-fold or greater reduction in the MIC in the presence of the inhibitor is considered indicative of efflux pump activity.
-
Protocol 3: PCR for Carbapenemase Gene Detection
-
DNA Extraction: Extract genomic DNA from the K. pneumoniae isolate.
-
PCR Amplification:
-
Agarose Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light.
-
-
Analysis:
-
The presence of a band of the expected size indicates the presence of the corresponding carbapenemase gene.
-
Confirm the identity of the amplicon by DNA sequencing.
-
Visualizations
Caption: Key mechanisms leading to this compound resistance in K. pneumoniae.
Caption: Troubleshooting workflow for identifying this compound resistance mechanisms.
References
- 1. Frontiers | Molecular epidemiology and mechanism of Klebsiella pneumoniae resistance to this compound but not to other carbapenems in China [frontiersin.org]
- 2. Molecular epidemiology and mechanism of Klebsiella pneumoniae resistance to this compound but not to other carbapenems in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. An outbreak of this compound-resistant, carbapenemase-negative and porin-deficient ESBL-producing Klebsiella pneumoniae complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. patientcareonline.com [patientcareonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular characterization and resistance mechanisms of this compound-non-susceptible carbapenem-resistant Klebsiella pneumoniae co-harboring ESBLs or AmpC enzymes with porin loss or efflux pump overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Resistance among Extended-Spectrum-β-Lactamase-Producing Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 12. Rapid this compound Susceptibility Testing and Klebsiella pneumoniae Carbapenemase Phenotype Detection in Klebsiella pneumoniae Isolates by Use of Automated Microscopy of Immobilized Live Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Approach to Carbapenemase Detection in Klebsiella pneumoniae in Routine Diagnostic Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of β-Lactamases and Porins in Resistance to this compound and Other β-Lactams in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Performance Evaluation of Diagnostic Assays for Detection and Classification of Carbapenemase-Producing Organisms | MDPI [mdpi.com]
Technical Support Center: The Impact of Porin Loss on Ertapenem Activity in Enterobacteriaceae
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of porin loss on ertapenem activity in Enterobacteriaceae.
Troubleshooting Guides
Unexpected experimental outcomes can arise when studying this compound resistance. This guide addresses common issues, their potential causes related to porin loss, and recommended solutions.
| Experimental Issue | Potential Cause Related to Porin Loss | Recommended Solution(s) |
| Unexpected this compound Resistance in a Suspected Susceptible Strain | Spontaneous mutations in porin genes (ompC, ompF) or their regulatory elements (ompR) can occur during subculturing, leading to reduced this compound influx.[1][2][3] | - Sequence the ompC, ompF, and ompR genes to check for mutations. - Perform SDS-PAGE to visually inspect for the absence or reduced expression of OmpC and OmpF porins.[4][5] - Use a fresh culture from a frozen stock for each experiment. |
| Variable this compound MICs for the Same Isolate Across Experiments | Inconsistent culture conditions (e.g., osmolarity of the media) can affect the expression of porins, particularly the OmpC/OmpF balance, which is regulated by the EnvZ/OmpR two-component system.[6][7] | - Standardize all culture conditions, including media type, supplements, and incubation parameters. - Monitor and control the osmolarity of the growth medium. |
| This compound Resistance Observed in the Absence of Carbapenemase Genes | The combination of porin loss and the production of Extended-Spectrum β-Lactamases (ESBLs) or AmpC β-lactamases can lead to clinically significant this compound resistance.[8][9][10] this compound is particularly sensitive to this combined mechanism.[4][8] | - Screen isolates for the presence of ESBL and AmpC genes using PCR. - Perform phenotypic tests for ESBL and AmpC production. - Analyze outer membrane protein profiles to confirm porin loss.[9] |
| Discrepancy Between Genotypic and Phenotypic Porin Loss Data | Post-transcriptional regulation, such as the action of small regulatory RNAs (e.g., micF), can inhibit porin translation even if the gene is intact and transcribed.[6] | - Perform Western blotting or proteomic analysis to confirm the absence of the porin protein. - Quantify porin gene mRNA levels using RT-qPCR to assess transcriptional activity.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which porin loss affects this compound activity in Enterobacteriaceae?
A1: Porin loss, primarily of the major outer membrane porins OmpC and OmpF (and their homologs OmpK36 and OmpK35 in Klebsiella pneumoniae), reduces the influx of this compound into the periplasmic space.[3][11] This decreased permeability is a key factor in this compound resistance, especially when combined with the enzymatic activity of ESBLs or AmpC β-lactamases that can hydrolyze the drug.[1][8][12] this compound is more susceptible to this resistance mechanism compared to other carbapenems like imipenem and meropenem.[8][13]
Q2: How can I experimentally determine if porin loss is contributing to this compound resistance in my isolates?
A2: A multi-step approach is recommended:
-
Antimicrobial Susceptibility Testing (AST): Determine the Minimum Inhibitory Concentration (MIC) of this compound and other carbapenems. A significant increase in the this compound MIC without a corresponding high-level resistance to imipenem or meropenem can be an initial indicator.[13]
-
Outer Membrane Protein (OMP) Analysis: Use Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to visualize the OMP profile. The absence of bands corresponding to the molecular weights of OmpC/OmpF (typically 35-40 kDa) suggests porin loss.[4][9][14]
-
Molecular Analysis:
-
PCR and Sequencing: Amplify and sequence the ompC and ompF genes (or ompK35 and ompK36) to identify mutations, insertions, or deletions that could lead to non-functional proteins.[5]
-
RT-qPCR: Quantify the expression levels of porin genes to determine if downregulation is occurring at the transcriptional level.[4]
-
Q3: What are the key genes and regulatory pathways involved in porin expression in Enterobacteriaceae?
A3: The expression of the major porins, OmpC and OmpF, is primarily regulated by the two-component system EnvZ/OmpR in response to environmental osmolarity.[6][7]
-
EnvZ: A sensor kinase that detects changes in osmolarity.
-
OmpR: A response regulator that, when phosphorylated by EnvZ, acts as a DNA-binding protein to control the transcription of ompC and ompF.[7] Under high osmolarity, OmpR-P upregulates ompC and represses ompF expression. Conversely, under low osmolarity, ompF is preferentially expressed.[6] Mutations in ompR can lead to the downregulation of both porins, contributing to antibiotic resistance.[2][3] Other regulatory elements, including the CpxRA two-component system and sRNAs like micF, also play a role in modulating porin expression.[6][15]
Quantitative Data Summary
The following table summarizes the impact of porin loss, often in combination with β-lactamase production, on this compound MICs in various Enterobacteriaceae species.
| Organism | Genotype/Phenotype | This compound MIC (µg/mL) | Reference Strain MIC (µg/mL) | Fold Increase in MIC |
| Escherichia coli | ESBL-producing, ompR mutation (porin deficient) | 0.75 - 1.5 | ≤ 0.03 (ESBL-producing, porin proficient) | 25 - 50 |
| Klebsiella pneumoniae | ESBL-producing, OmpK35/36 deficient | ≥ 16 | 0.03 - 0.06 (Wild-type) | ≥ 267 |
| Enterobacter cloacae | AmpC overproduction, OmpC/F deficient | ≥ 4 | Not specified | Not applicable |
| Klebsiella pneumoniae | Deficient in OmpK35 and OmpK36, with various β-lactamases | 8 - ≥128 | 1 (Porin deficient parent) | 8 - ≥128 |
Note: MIC values can vary depending on the specific strain, type of β-lactamase produced, and experimental conditions.
Experimental Protocols
Protocol 1: Outer Membrane Protein (OMP) Analysis by SDS-PAGE
-
Bacterial Culture: Grow the Enterobacteriaceae isolate overnight in nutrient-rich broth (e.g., Luria-Bertani broth) at 37°C with shaking.
-
Cell Harvesting: Centrifuge the culture to pellet the cells. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
OMP Extraction: Resuspend the cell pellet in a lysis buffer containing a detergent that solubilizes the inner membrane but leaves the outer membrane intact (e.g., sodium lauroyl sarcosinate). Incubate to allow for selective solubilization.
-
Centrifugation: Centrifuge at high speed to pellet the outer membranes.
-
Protein Quantification: Resuspend the OMP pellet in a suitable buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA assay).
-
SDS-PAGE:
-
Mix a standardized amount of OMP extract with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 12% resolving gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization: Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands. Compare the banding pattern of the test isolate to a wild-type control strain. Look for the absence or significant reduction of bands in the 35-40 kDa range, which corresponds to OmpC and OmpF.
Protocol 2: Sequencing of Porin Genes (ompC, ompF)
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from an overnight bacterial culture using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
Primer Design: Design primers that flank the entire coding sequence of the target porin gene (ompC or ompF). Primers should be designed based on conserved regions of the gene from reference sequences.
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted genomic DNA, the designed primers, a DNA polymerase, dNTPs, and PCR buffer.
-
Use a thermal cycler with an appropriate annealing temperature for the primers and an extension time sufficient to amplify the entire gene.
-
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and polymerase using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers to ensure accurate sequence determination of the entire gene.
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain the complete gene sequence.
-
Align the obtained sequence with a wild-type reference sequence for the same bacterial species using bioinformatics software (e.g., BLAST, ClustalW).
-
Identify any nucleotide substitutions, insertions, or deletions that could result in a frameshift, premature stop codon, or significant amino acid changes.
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound resistance.
Caption: Experimental workflow for investigating porin loss.
Caption: EnvZ/OmpR signaling pathway for porin regulation.
References
- 1. Frequent emergence of porin-deficient subpopulations with reduced carbapenem susceptibility in ESBL-producing Escherichia coli during exposure to this compound in an in vitro pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular mechanisms disrupting porin expression in this compound-resistant Klebsiella and Enterobacter spp. clinical isolates from the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interplay between porin deficiency, fitness, and virulence in carbapenem-non-susceptible Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Mechanisms of this compound resistance in Enterobacteriaceae isolates in a tertiary university hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. An outbreak of this compound-resistant, carbapenemase-negative and porin-deficient ESBL-producing Klebsiella pneumoniae complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of β-Lactamases and Porins in Resistance to this compound and Other β-Lactams in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2155. Accelerated Confirmation of Porin Loss in Carbapenem-Resistant Enterobacterales: A MALDI-TOF Mass Spectrometry-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Intertwined Network of Regulation Controls Membrane Permeability Including Drug Influx and Efflux in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Role of efflux pumps in conferring Ertapenem resistance
Welcome to the Technical Support Center for Investigating the Role of Efflux Pumps in Ertapenem Resistance.
This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments in this field. Here you will find answers to common questions, troubleshooting guides for potential experimental hurdles, detailed protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of efflux pumps in this compound resistance?
A1: Efflux pumps contribute to this compound resistance by actively transporting the antibiotic out of the bacterial cell, reducing its intracellular concentration and preventing it from reaching its target, the penicillin-binding proteins.[1][2][3] This mechanism is particularly significant in Gram-negative bacteria such as Klebsiella pneumoniae and Enterobacter cloacae.[4][5][6] Resistance is often not due to efflux pumps alone but results from a synergistic effect with other mechanisms, such as the production of β-lactamases (e.g., ESBLs, AmpC) and the loss or mutation of outer membrane porins (e.g., OmpK35, OmpK36), which reduces drug influx.[4][7][8][9]
Q2: Which specific efflux pump systems are most commonly associated with this compound resistance?
A2: The most clinically relevant efflux pumps belong to the Resistance-Nodulation-Division (RND) superfamily.[2][10] In Enterobacterales, the AcrAB-TolC system is frequently implicated in carbapenem resistance, including this compound.[1][4] Studies in Klebsiella pneumoniae have also identified other RND pumps like KdeA, KetM, and KpnE as contributing factors.[4]
Q3: How can I determine if efflux is a contributing factor to this compound resistance in my bacterial isolates?
A3: A standard method is to perform minimum inhibitory concentration (MIC) determination assays for this compound in the presence and absence of an efflux pump inhibitor (EPI).[5][6] Commonly used EPIs include Phenylalanine-arginine β-naphthylamide (PAβN) and Carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant reduction (typically four-fold or greater) in the this compound MIC in the presence of an EPI suggests the involvement of an active efflux mechanism.[11]
Q4: Can overexpression of efflux pumps alone confer high-level resistance to this compound?
A4: While efflux pump overexpression is a key component, it typically does not confer high-level resistance to this compound on its own.[11] High-level resistance is usually the result of multiple mechanisms acting in concert.[4][7] For instance, the combination of efflux pump overexpression and the loss of outer membrane porins, which restricts this compound entry into the cell, is a common pathway to clinically significant resistance.[5][9][12]
Q5: What are the main regulatory genes that control the expression of these efflux pumps?
A5: The expression of RND efflux pumps is tightly controlled by a network of local and global regulatory proteins. For the AcrAB-TolC system in many Enterobacterales, local repressors like AcrR and global activators such as MarA, SoxS, and Rob play crucial roles. Mutations in these regulatory genes, for example, a termination mutation in the ramR gene in K. pneumoniae, can lead to the overexpression of the pump system and contribute to resistance.[12]
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow.
Issue 1: Inconsistent or No Significant MIC Shift with Efflux Pump Inhibitors (EPIs)
-
Possible Cause 1: EPI Concentration is Suboptimal.
-
Troubleshooting: The concentration of the EPI is critical. If it's too low, it may not sufficiently inhibit the pumps. If it's too high, it can be toxic to the bacteria, affecting growth and confounding the MIC results. Perform a dose-response experiment to determine the optimal, non-toxic concentration of your EPI (e.g., PAβN, CCCP) for the specific bacterial species you are studying.
-
-
Possible Cause 2: The Isolate Possesses EPI-Insensitive Efflux Pumps.
-
Troubleshooting: Not all efflux pumps are susceptible to common inhibitors like PAβN. If you suspect efflux but see no effect, consider that a different, non-RND family pump or a novel RND pump might be responsible. Research literature for inhibitors specific to other pump families or use a broader screening method like a fluorescent dye accumulation assay.
-
-
Possible Cause 3: Other Resistance Mechanisms are Dominant.
-
Troubleshooting: If your isolate produces a carbapenemase enzyme, the effect of efflux inhibition might be masked by the rapid enzymatic degradation of this compound. Screen your isolates for carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48) using PCR. If positive, the contribution of efflux may be secondary.
-
Issue 2: Discrepancy Between Gene Expression Data (qRT-PCR) and Phenotypic Assays
-
Possible Cause 1: Post-Transcriptional Regulation.
-
Troubleshooting: High levels of mRNA for an efflux pump gene do not always translate to high levels of functional protein. Post-transcriptional or post-translational regulation can affect the final protein amount and activity. Complement your qRT-PCR data with proteomics or functional assays, such as an ethidium bromide accumulation assay, to confirm the pump's activity.
-
-
Possible Cause 2: Growth Phase and Condition Differences.
-
Troubleshooting: Gene expression can be highly dependent on the bacterial growth phase and the culture conditions (e.g., media, aeration). Ensure that the bacteria are harvested at the same growth phase (typically mid-logarithmic phase) for both qRT-PCR and phenotypic assays to ensure comparability.
-
-
Possible Cause 3: Reference Gene Instability.
-
Troubleshooting: The accuracy of qRT-PCR using the 2-ΔΔCT method relies on a stably expressed housekeeping gene.[4][7] The stability of your chosen reference gene (e.g., rpoB, gyrA) should be validated under your specific experimental conditions. Test multiple candidate reference genes and use software (e.g., NormFinder) to select the most stable one.
-
Issue 3: Difficulty in Confirming Porin Loss
-
Possible Cause 1: Gene Sequencing Shows No Mutations.
-
Troubleshooting: The absence of mutations in porin genes (ompK35/ompK36) does not rule out porin deficiency. Downregulation of gene expression can also lead to a lack of protein. Use qRT-PCR to quantify the transcript levels of the porin genes.
-
-
Possible Cause 2: qRT-PCR Shows Normal Transcript Levels.
-
Troubleshooting: Even if transcription is normal, post-transcriptional events or protein degradation can lead to reduced levels of the porin in the outer membrane. The definitive method to confirm porin loss is to extract outer membrane proteins and visualize them using SDS-PAGE.[4][7] A missing or significantly fainter band corresponding to the expected molecular weight of the porin is strong evidence of its absence.
-
Quantitative Data Summary
The following tables summarize typical quantitative data encountered when investigating this compound resistance mechanisms.
Table 1: Example of this compound MIC Shift with an Efflux Pump Inhibitor (EPI)
| Isolate ID | This compound MIC (µg/mL) | This compound MIC + PAβN (40 µg/mL) | Fold Change in MIC | Interpretation |
| Susceptible Control | 0.25 | 0.25 | 1 | No efflux activity |
| Resistant Isolate A | 16 | 2 | 8 | Efflux is a major contributor |
| Resistant Isolate B | 32 | 16 | 2 | Efflux is a minor contributor |
| Resistant Isolate C | >64 | >64 | 1 | Efflux is not a primary mechanism |
Table 2: Relative Gene Expression of Efflux Pump and Porin Genes
| Isolate | Gene | Relative Expression (Fold Change vs. Susceptible Control) | Interpretation |
| Resistant Isolate A | acrA | 10.5 | Upregulation of efflux pump component |
| Resistant Isolate A | tolC | 8.2 | Upregulation of outer membrane channel |
| Resistant Isolate A | ompK36 | 0.1 | Downregulation of porin |
| Resistant Isolate B | acrA | 1.2 | Normal expression of efflux pump |
| Resistant Isolate B | ompK36 | 0.05 | Significant downregulation of porin |
Key Experimental Protocols
Protocol 1: Efflux Pump Inhibition Assay using Broth Microdilution
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar plate. Suspend colonies in saline or Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Prepare Antibiotic and Inhibitor Plates:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in MHB.
-
In a separate plate, prepare identical serial dilutions of this compound in MHB that also contains a fixed, sub-inhibitory concentration of an EPI (e.g., 40 µg/mL PAβN).
-
-
Inoculation: Add the prepared bacterial inoculum to all wells of both plates. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Analysis: Compare the MIC of this compound with and without the EPI. A ≥4-fold reduction in MIC in the presence of the EPI is considered significant evidence of efflux pump activity.
Protocol 2: Quantifying Gene Expression using qRT-PCR
-
RNA Extraction: Culture the test and control isolates in broth to the mid-logarithmic phase of growth. Harvest the cells by centrifugation and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
qRT-PCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., acrA) and the reference gene (e.g., rpoB), and a suitable SYBR Green master mix.
-
Run the reaction in a real-time PCR cycler using a standard protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (CT) values for both the target and reference genes for each isolate.
-
Calculate the relative gene expression using the 2-ΔΔCT method:
-
ΔCT = CT(target gene) - CT(reference gene)
-
ΔΔCT = ΔCT(test isolate) - ΔCT(control isolate)
-
Fold Change = 2-ΔΔCT
-
-
Protocol 3: Outer Membrane Protein (OMP) Analysis by SDS-PAGE
-
OMP Extraction: Grow bacterial cultures to the desired phase. Harvest cells and perform a series of differential solubilization steps. Typically, this involves lysing the cells and then using a detergent like Sarkosyl to solubilize the inner membrane proteins, leaving the OMPs in a pellet after centrifugation.
-
Protein Quantification: Resuspend the OMP pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
SDS-PAGE:
-
Mix a standardized amount of OMP extract with Laemmli sample buffer and heat to denature the proteins.
-
Load the samples onto a polyacrylamide gel (e.g., 12% acrylamide).
-
Run the gel under a constant voltage until the dye front reaches the bottom.
-
-
Visualization: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.
-
Analysis: Compare the protein banding pattern of the resistant isolates to a susceptible, wild-type control. The absence or significant reduction in the intensity of bands at the expected molecular weights for OmpK35 (~38 kDa) and OmpK36 (~40 kDa) indicates porin loss.[4][7]
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Mechanisms of this compound influx, efflux, and resistance.
References
- 1. AcrAB-TolC efflux pump system plays a role in carbapenem non-susceptibility in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Outer Membrane Protein Changes and Efflux Pump Expression Together May Confer Resistance to this compound in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular characterization and resistance mechanisms of this compound-non-susceptible carbapenem-resistant Klebsiella pneumoniae co-harboring ESBLs or AmpC enzymes with porin loss or efflux pump overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jidc.org [jidc.org]
- 12. Frontiers | Molecular epidemiology and mechanism of Klebsiella pneumoniae resistance to this compound but not to other carbapenems in China [frontiersin.org]
Optimizing Ertapenem Dosage: A Technical Support Resource for In Vitro Pharmacodynamic Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro pharmacodynamic (PD) modeling of Ertapenem. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are included to support robust and reliable experimental outcomes.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the in vitro evaluation of this compound, presented in a user-friendly question-and-answer format.
Q1: My this compound Minimum Inhibitory Concentration (MIC) values are inconsistent across different testing methods (e.g., broth microdilution, Etest, automated systems). What could be the cause and how can I resolve this?
A1: Discrepancies in this compound MIC values between different methods are a documented issue. Several factors can contribute to this variability:
-
Inoculum Effect: The density of the bacterial inoculum can significantly impact MIC results. A higher inoculum may lead to elevated MICs, a phenomenon known as the inoculum effect.
-
Methodological Differences: Automated systems like VITEK2 may yield different results compared to manual methods like broth microdilution (the reference method) or Etest. Studies have shown that automated systems can sometimes overestimate resistance.[1][2][3]
-
Reading Interpretation: Subjectivity in determining the endpoint of growth inhibition, especially with manual methods, can introduce variability.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure that the bacterial suspension is consistently prepared to the recommended turbidity standard (e.g., 0.5 McFarland) as per Clinical and Laboratory Standards Institute (CLCI) guidelines.[4][5]
-
Use a Reference Method: When discrepancies are observed, confirm the MIC using the reference broth microdilution method to establish a baseline.[1][2]
-
Cross-verify with Etest: Etest can be a reliable alternative for confirming MICs and has shown good concordance with broth microdilution for this compound.[1]
-
Review Manufacturer's Instructions: For automated systems, ensure that the instrument is properly calibrated and that the test is performed according to the manufacturer's specifications.
Q2: I am observing bacterial regrowth in my time-kill assays after an initial decline in bacterial count. What are the potential reasons and how can I investigate this?
A2: Bacterial regrowth in a time-kill assay can be attributed to several factors:
-
This compound Degradation: this compound is susceptible to hydrolysis, and its stability can be affected by temperature and pH.[6] If the drug degrades over the course of the experiment, its concentration may fall below the MIC, allowing surviving bacteria to regrow.
-
Emergence of Resistance: The initial bacterial population may contain a subpopulation of resistant mutants. The antibiotic pressure eliminates the susceptible population, allowing the resistant subpopulation to proliferate.[7]
-
Heteroresistance: This phenomenon occurs when a bacterial population contains a subpopulation of resistant cells that are not detected by standard MIC testing. These resistant cells can be selected for during the time-kill assay, leading to regrowth.[7]
-
Inoculum Size: A high initial inoculum can increase the probability of selecting for pre-existing resistant subpopulations.
Troubleshooting Steps:
-
Verify this compound Stability:
-
Prepare fresh this compound solutions for each experiment.
-
If the experiment is lengthy, consider replacing the medium with fresh this compound at appropriate intervals.
-
You can also measure the concentration of this compound in your experimental system at different time points using a validated HPLC method to confirm its stability.
-
-
Assess for Resistance Development:
-
At the end of the time-kill assay, culture the regrown bacteria.
-
Perform an MIC test on the regrown population and compare it to the MIC of the original, pre-exposure population. A significant increase in the MIC suggests the development of resistance.
-
-
Investigate Heteroresistance:
-
Perform a population analysis profile (PAP) by plating a high-density bacterial culture on agar plates containing a range of this compound concentrations. The growth of colonies at concentrations above the MIC is indicative of heteroresistance.[7]
-
Q3: My this compound stock solution appears to be losing potency. What are the proper procedures for preparation and storage?
A3: this compound's stability in solution is a critical factor for obtaining reliable experimental results. The following guidelines should be followed:
-
Reconstitution: Reconstitute lyophilized this compound powder with an appropriate diluent as specified by the manufacturer, typically 0.9% Sodium Chloride Injection or Water for Injection.[8][9] Do not use diluents containing dextrose.[8]
-
Storage of Stock Solutions:
-
For short-term storage, reconstituted this compound solution can be kept at room temperature (around 25°C) but should be used within a few hours.[8]
-
For longer-term storage of up to 24 hours, the solution should be refrigerated at 2-8°C.[9]
-
For extended storage, aliquots of the stock solution can be frozen at -20°C or -70°C. However, repeated freeze-thaw cycles should be avoided.
-
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure consistent potency.
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound against various bacterial species, which can be used for experimental design and interpretation.
Table 1: this compound MIC Distribution for Key Enterobacteriaceae Species
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli (ESBL-producing) | 0.06 | 0.5 | [1] |
| Klebsiella pneumoniae (ESBL-producing) | 0.125 | 2.0 | [10] |
| Enterobacter cloacae | 0.12 | 0.5 | [1] |
Table 2: Time-Kill Assay Parameters for this compound
| Organism | This compound Concentration (x MIC) | Time to 3-log10 reduction (hours) | Regrowth Observed | Reference |
| Streptococcus pneumoniae (Penicillin-susceptible) | 4 | < 6 | No | [11] |
| Streptococcus pneumoniae (Penicillin-resistant) | 4 | 6-12 | No | [11] |
| Escherichia coli | 4 | 4-8 | Yes (at later time points) | [12] |
| Klebsiella pneumoniae | 4 | 6-12 | Yes (at later time points) | [12] |
Table 3: Post-Antibiotic Effect (PAE) of this compound
| Organism | This compound Concentration (x MIC) | Exposure Duration (hours) | PAE Duration (hours) | Reference |
| Staphylococcus aureus | 2 | 1 | 1.5 - 2.5 | General Carbapenem Data |
| Pseudomonas aeruginosa | 2 | 1 | 1 - 2 | General Carbapenem Data |
| Escherichia coli | 2 | 1 | < 1 | General Carbapenem Data |
Note: Specific PAE data for this compound against a wide range of organisms is limited in the public domain. The data presented for S. aureus, P. aeruginosa, and E. coli are representative of carbapenems in general.
III. Experimental Protocols
This section provides detailed methodologies for key in vitro pharmacodynamic experiments with this compound.
This compound Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder (lyophilized)
-
Sterile, pyrogen-free 0.9% Sodium Chloride Injection or Water for Injection
-
Sterile vials or tubes for aliquoting
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to reach room temperature.
-
Aseptically reconstitute the 1g vial of this compound with 10 mL of 0.9% Sodium Chloride Injection or Water for Injection to achieve a concentration of 100 mg/mL.[8][13]
-
Gently vortex the vial until the powder is completely dissolved. The solution should be clear and pale yellow.[9]
-
For immediate use, this stock solution can be further diluted to the desired working concentrations.
-
For storage, dispense the stock solution into sterile, single-use aliquots and store at -20°C or -70°C for long-term stability. Avoid repeated freeze-thaw cycles.
Time-Kill Assay
Objective: To determine the rate and extent of bacterial killing by this compound over time.
Materials:
-
Bacterial isolate of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
This compound working solutions at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC)
-
Sterile culture tubes or flasks
-
Incubator with shaking capability
-
Spectrophotometer or McFarland standards
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: a. From an overnight culture on an agar plate, select 3-5 colonies and inoculate into CAMHB. b. Incubate at 35-37°C with shaking until the culture reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.[4]
-
Assay Setup: a. Prepare a series of tubes or flasks, each containing the appropriate concentration of this compound diluted in CAMHB. Include a growth control tube with no antibiotic. b. Inoculate each tube (including the growth control) with the prepared bacterial suspension.
-
Incubation and Sampling: a. Incubate all tubes at 35-37°C with constant agitation. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[4][14]
-
Bacterial Enumeration: a. Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. b. Plate a known volume of the appropriate dilutions onto agar plates. c. Incubate the plates at 35-37°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. b. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[11]
Hollow-Fiber Infection Model (HFIM)
Objective: To simulate human pharmacokinetic profiles of this compound and evaluate its effect on a bacterial population in a dynamic in vitro system.
Materials:
-
Hollow-fiber cartridge (e.g., polysulfone or cellulose)[15]
-
Peristaltic pump
-
Central reservoir for media and drug
-
Fresh media reservoir
-
Waste container
-
Bacterial isolate of interest
-
Appropriate growth medium
-
This compound stock solution
Procedure:
-
System Setup: a. Assemble the HFIM circuit according to the manufacturer's instructions, ensuring all components are sterile.[10][16][17] b. The system consists of a central reservoir connected via tubing to a hollow-fiber cartridge. The peristaltic pump circulates the medium from the central reservoir through the intracapillary space of the hollow fibers and back to the reservoir.
-
Inoculation: a. Prepare a bacterial inoculum as described for the time-kill assay. b. Inoculate the extracapillary space of the hollow-fiber cartridge with the bacterial suspension.
-
Pharmacokinetic Simulation: a. Add a bolus dose of this compound to the central reservoir to achieve the desired peak concentration (Cmax). b. To simulate drug elimination, continuously pump fresh, drug-free medium into the central reservoir while simultaneously removing medium at the same rate to a waste container. The rates of the pumps are calibrated to mimic the half-life of this compound in humans (approximately 4 hours).[18]
-
Sampling: a. At various time points throughout the experiment, collect samples from both the central reservoir (to confirm the drug concentration) and the extracapillary space (to determine the bacterial count).
-
Analysis: a. Determine the this compound concentration in the central reservoir samples using a validated method (e.g., HPLC). b. Enumerate the bacterial population in the extracapillary space samples by plating serial dilutions as in the time-kill assay. c. Plot the bacterial density (log10 CFU/mL) over time to assess the pharmacodynamic effect of the simulated this compound dosing regimen.
IV. Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows.
References
- 1. Different antimicrobial susceptibility testing methods to detect this compound resistance in Enterobacteriaceae: VITEK2, MicroScan, Etest, disk diffusion, and broth microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of carbapenem MIC for NDM-producing Enterobacterales by different AST methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. chainnetwork.org [chainnetwork.org]
- 6. academic.oup.com [academic.oup.com]
- 7. merck.com [merck.com]
- 8. globalrph.com [globalrph.com]
- 9. wgcriticalcare.com [wgcriticalcare.com]
- 10. fibercellsystems.com [fibercellsystems.com]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
- 13. merck.ca [merck.ca]
- 14. academic.oup.com [academic.oup.com]
- 15. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]
- 16. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]
- 17. antibiotics.pharmaceuticalconferences.com [antibiotics.pharmaceuticalconferences.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Ertapenem Degradation in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Ertapenem in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound primarily degrades via two main pathways in aqueous solutions:
-
Hydrolysis: The most significant pathway involves the opening of the β-lactam ring, leading to the formation of an inactive, ring-opened derivative.[1][2][3] This hydrolysis is the major route of metabolism in the body, mediated by the dehydropeptidase-I (DHP-I) enzyme found in the kidneys.[1][2]
-
Dimerization: this compound can also undergo dimerization, forming various dimeric degradation products.[4][5]
Oxidation is another potential degradation pathway, though it is generally considered less significant than hydrolysis and dimerization under typical conditions.[6][7]
Q2: What factors influence the stability of this compound in aqueous solutions?
A2: The stability of this compound is influenced by several key factors:
-
pH: this compound is most stable in a narrow pH range, generally between 6.0 and 7.5.[8] Degradation is catalyzed by both acidic and basic conditions.[4][9]
-
Temperature: Higher temperatures significantly accelerate the degradation of this compound.[10][11][12] It is more stable at refrigerated temperatures (4°C) compared to room temperature (23-25°C).[13][11][14][15]
-
Buffer Systems: The type and concentration of buffer salts can catalyze degradation.[8][9] Acetate, phosphate, and borate buffers have been shown to have a catalytic effect.[8][9]
-
Concentration: The degradation rate of this compound is concentration-dependent, with higher concentrations leading to faster degradation.[10][11][12][14][15]
-
Infusion Solutions: this compound demonstrates greater stability in sodium chloride and Ringer's solutions compared to dextrose or mannitol solutions.[13][14][15]
Q3: What are the major degradation products of this compound?
A3: The primary degradation products identified in studies are:
-
Ring-opened hydrolysis product: This is the major metabolite and results from the cleavage of the β-lactam ring.[1][2][5]
-
Dimers (I and II): These are formed through intermolecular reactions between this compound molecules.[4][5][]
-
Lactone derivatives: Under certain enzymatic conditions (e.g., with class D β-lactamases), this compound can degrade into a β-lactone.[17]
Troubleshooting Guide
Problem 1: Rapid loss of this compound concentration in my experimental solution.
-
Possible Cause 1: Inappropriate pH.
-
Troubleshooting: Verify the pH of your aqueous solution. This compound exhibits maximum stability in the pH range of 6.0 to 7.5.[8] Outside of this range, acid or base-catalyzed hydrolysis will significantly increase the degradation rate.[4][9] Adjust the pH of your solution accordingly using a suitable buffer system.
-
-
Possible Cause 2: High storage temperature.
-
Possible Cause 3: Catalytic effect of the buffer.
-
Troubleshooting: Be aware that buffer species themselves can catalyze degradation.[8][9] If using acetate, phosphate, or borate buffers, consider that the degradation rate may increase with higher buffer concentrations.[8] It may be necessary to perform control experiments to assess the impact of your chosen buffer system.
-
Problem 2: Appearance of unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Formation of degradation products.
-
Possible Cause 2: Photodegradation.
-
Troubleshooting: While less commonly reported as the primary pathway, exposure to light can contribute to degradation.[5] Protect your solutions from light, especially during long-term storage or experiments.
-
Problem 3: Inconsistent results in stability studies.
-
Possible Cause 1: Concentration-dependent degradation.
-
Possible Cause 2: Variability in frozen samples.
Data Presentation
Table 1: Influence of pH on this compound Degradation Rate
| pH | Condition | Observation | Reference |
| < 5.0 | Acidic | Acid-catalyzed degradation occurs. | [4] |
| 5.0 - 7.5 | Near-neutral | Region of maximum stability. | [8] |
| > 7.5 | Basic | Base-catalyzed degradation occurs. | [4][13] |
| 6.5 | Optimal | Reported as the pH for best stability. | [8] |
Table 2: Influence of Temperature on this compound Stability
| Temperature | Concentration | Stability (Time to 90% of initial concentration) | Reference |
| 4°C | 100 mg/mL | ~2.35 days | [11] |
| 23°C | 100 mg/mL | ~5.5 hours | [11] |
| 25°C | 100 mg/mL | < 1 hour | [10] |
| 4°C | 10 mg/mL | > 5 days | [11] |
| 23°C | 10 mg/mL | ~6 hours | [10] |
Table 3: this compound Stability in Different Infusion Solutions
| Infusion Solution | Stability Observation | Reference |
| 0.9% Sodium Chloride | High stability | [14][15] |
| 0.225% Sodium Chloride | High stability | [14][15] |
| Ringer's Solution | Relatively stable | [14][15] |
| Dextrose Solutions | Unstable | [14][15] |
| Mannitol Solutions | Unstable | [13][14][15] |
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Testing
This protocol is a generalized procedure based on commonly cited methods for analyzing this compound and its degradation products.[5][8][9][18]
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required.
-
Column: A reversed-phase C18 column (e.g., LiChrospher RP-18, 5 µm, 250 mm x 4 mm) is commonly used.[8][9]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and a phosphate buffer (e.g., 25 mmol/L, pH 6.5) in a ratio of approximately 15:85 (v/v).[8][9]
-
Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally employed.[8][9]
-
Detection: The UV detector is set to a wavelength of 298 nm for optimal detection of this compound.[8][9]
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired aqueous medium (e.g., buffer, infusion solution).
-
Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature).
-
At predetermined time intervals, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and determine the peak area of the this compound peak.
-
The degradation of this compound typically follows pseudo-first-order kinetics.[4][8] Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant.
-
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solutions.
Caption: General experimental workflow for this compound stability testing.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. veeprho.com [veeprho.com]
- 7. iris.unipv.it [iris.unipv.it]
- 8. researchgate.net [researchgate.net]
- 9. Stability of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of this compound 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of Stability of this compound 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 12. Stability of this compound 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 17. A New Mechanism for β‐Lactamases: Class D Enzymes Degrade 1β‐Methyl Carbapenems through Lactone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ertapenem Instability in Laboratory Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Ertapenem in laboratory settings. The following information is designed to help you troubleshoot common problems and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is the hydrolysis of its β-lactam ring, which leads to an inactive open-ring metabolite.[1][2][3][4][5] This process is significantly influenced by factors such as temperature, pH, and the composition of the medium.[6][7][8][9]
Q2: How does temperature affect this compound's stability?
A2: this compound is highly sensitive to temperature. Its degradation rate increases significantly at higher temperatures.[10][11][12][13] For optimal stability, reconstituted solutions should be stored at refrigerated temperatures (around 4°C) and used promptly after being brought to room temperature.[10][12][14][15] An increase in storage temperature of just 5°C can reduce its stability by as much as 60%.[4]
Q3: What is the optimal pH range for this compound stability?
A3: The pH of the solution plays a crucial role in this compound's stability. Its degradation is catalyzed by both acidic and basic conditions.[9] The most stable pH range for this compound in aqueous solution is between pH 5.0 and 7.5.[8]
Q4: Can I freeze reconstituted this compound solutions for long-term storage?
A4: While freezing can extend the stability of this compound, studies have shown extreme variability in the stability of frozen samples.[11][16][17] If freezing is necessary, it is crucial to validate the stability under your specific conditions. Some studies suggest that after being frozen for up to 28 days, the solution is stable for only a few hours after thawing.[18][19] Solutions of INVANZ® (a brand name for this compound) should not be frozen according to the manufacturer.[14][20]
Q5: Are there any common laboratory media or solutions that are incompatible with this compound?
A5: Yes, this compound is unstable in dextrose and mannitol solutions.[11][16][17] It demonstrates the greatest stability in 0.9% and 0.225% sodium chloride solutions and Ringer's solution.[11][16][17][21] Do not mix this compound with other medications or use diluents containing dextrose.[14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of this compound activity in my cell culture media. | Degradation due to temperature. this compound degrades rapidly at room temperature and even faster at 37°C in an incubator. | 1. Prepare fresh this compound stock solutions for each experiment. 2. Add this compound to the culture medium immediately before use. 3. If the experiment is long, consider replenishing the this compound at appropriate intervals. |
| Incompatible media components. Buffers and other components in the media can catalyze degradation.[6][9] | 1. Check the pH of your final culture medium after adding this compound. 2. If possible, use a medium with a pH between 6.0 and 7.5. 3. Avoid media containing components known to accelerate hydrolysis. | |
| High variability in Minimum Inhibitory Concentration (MIC) results. | Inconsistent this compound concentration. This can be due to degradation during preparation or incubation. | 1. Standardize your this compound stock solution preparation and storage. 2. Prepare fresh dilutions for each MIC plate. 3. Minimize the time between plate preparation and incubation. 4. Ensure consistent temperature and incubation times across all experiments. |
| Precipitate formation in the this compound stock solution. | Concentration-dependent instability. Higher concentrations of this compound can have a more rapid degradation rate.[10][12] | 1. Prepare stock solutions at a concentration known to be stable for your required storage time. 2. Visually inspect the solution for any precipitation before each use. 3. If a precipitate is observed, discard the solution and prepare a fresh one. |
| Unexpected degradation product peaks in HPLC analysis. | Hydrolysis of the β-lactam ring. This is the expected degradation pathway.[1][2] | 1. Confirm the identity of the degradation product using a reference standard if available. 2. The appearance of this peak confirms that degradation is occurring and reinforces the need for strict temperature and pH control. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on its concentration, the diluent used, and the storage temperature. The following table summarizes stability data from various studies. The stability is generally defined as the time until the concentration drops below 90% of the initial concentration.
| Concentration (mg/mL) | Diluent | Storage Temperature (°C) | Stability |
| 100 | 0.9% NaCl | 23 | ~5.5 hours[10][13] |
| 100 | 0.9% NaCl | 25 | < 1 hour[12] |
| 100 | 0.9% NaCl | 4 | ~2.35 days[10][13] |
| 100 | 0.9% NaCl | 4 | 24 hours (retains >90%)[18][19] |
| 20 | 0.9% NaCl | 25 | 6 hours[14] |
| 10 & 20 | 0.9% NaCl | 4 | Longer than at 25°C[11][16] |
| 10 & 20 | Dextrose solutions | 4 & 25 | Unstable[11][16][17] |
| 10 & 20 | Mannitol solutions | 4 & 25 | Unstable[11][16][17] |
| 10 | 0.9% NaCl | 5 | Retained 90% for 5 days[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mg/mL this compound stock solution, a common concentration for in vitro studies.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Reconstitution: Reconstitute a 1 g vial of this compound powder with 10 mL of sterile 0.9% Sodium Chloride Injection.[14]
-
Dissolution: Shake the vial well to ensure complete dissolution of the powder. The resulting solution will have a concentration of 100 mg/mL.
-
Storage:
-
Inspection: Before use, visually inspect the solution for particulate matter and discoloration. Solutions of this compound range from colorless to pale yellow.[22]
Protocol 2: Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for assessing the stability of this compound in a specific laboratory medium.
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound at a known concentration in the desired medium.
-
Aliquots of the solution should be stored under the conditions you wish to test (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
Establish a series of time points for sample collection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours). The frequency of sampling should be higher for conditions where degradation is expected to be faster (e.g., higher temperatures).[12]
-
-
HPLC Analysis:
-
At each time point, withdraw an aliquot and, if necessary, dilute it to a suitable concentration for HPLC analysis.
-
A validated, stability-indicating HPLC method is crucial. This means the method can separate the intact this compound from its degradation products.[10][16]
-
An example of HPLC conditions can be found in the literature, often using a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol, with UV detection around 298-300 nm.[9]
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
-
The stability is typically defined as the time at which the concentration of the active drug falls to 90% of its initial value.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of this compound 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Stability of this compound 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. View of Stability of this compound 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 14. reference.medscape.com [reference.medscape.com]
- 15. mims.com [mims.com]
- 16. Stability and compatibility of reconstituted this compound with commonly used i.v. infusion and coinfusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability and compatibility of reconstituted this compound with commonly used i.v. infusion and coinfusion solutions. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Stability of this compound 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medsafe.govt.nz [medsafe.govt.nz]
- 21. researchgate.net [researchgate.net]
- 22. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Investigating the Inoculum Effect on Ertapenem MIC Values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the inoculum effect on Ertapenem minimum inhibitory concentration (MIC) values.
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" in the context of antimicrobial susceptibility testing?
A1: The inoculum effect refers to the phenomenon where the MIC of an antimicrobial agent increases with a higher initial bacterial density.[1] For β-lactam antibiotics like this compound, this effect is particularly pronounced, especially in bacteria that produce β-lactamase enzymes.[1][2]
Q2: Why is the inoculum effect a concern for this compound MIC testing?
A2: The inoculum effect can lead to significant variations in MIC values, potentially causing misclassification of a bacterial isolate's susceptibility profile.[3][4][5] An isolate that appears susceptible at a standard inoculum might be resistant at a higher bacterial density, which can have important implications for clinical treatment decisions.[2][3] Even minor variations within the acceptable range for inoculum density recommended by the Clinical and Laboratory Standards Institute (CLSI) can affect MIC results.[4][6]
Q3: What are the primary mechanisms behind the inoculum effect with this compound?
A3: The primary mechanism is the production of carbapenemases, which are enzymes that degrade this compound. At a higher bacterial inoculum, the concentration of these enzymes can be sufficient to hydrolyze the antibiotic, leading to bacterial growth at higher drug concentrations and thus a higher MIC.[3][7] Other contributing factors may include porin deficiency, which restricts this compound's entry into the bacterial cell.[3]
Q4: Does the inoculum effect for this compound vary between different bacterial species or strains?
A4: Yes, the magnitude of the inoculum effect is highly dependent on the specific resistance mechanisms present in the bacterial isolate.[3] Strains that produce carbapenemases consistently demonstrate a significant inoculum effect, whereas those with other resistance mechanisms, like porin deficiency alone, may not.[3][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in this compound MIC values for the same isolate across experiments. | Inconsistent inoculum preparation. | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution. Verify the final inoculum concentration in a subset of wells by plating serial dilutions and performing colony counts. |
| Contamination of the bacterial culture. | Streak the culture on an appropriate agar plate to check for purity before starting the MIC assay. | |
| This compound MIC is unexpectedly high for a supposedly susceptible strain. | A higher than intended inoculum was used. | Review your inoculum preparation protocol. Consider using a spectrophotometer for more accurate initial bacterial suspension standardization. |
| The isolate may be a carbapenemase producer, exhibiting a strong inoculum effect. | Perform a test for carbapenemase production (e.g., modified Hodge test, Carba NP test, or PCR for carbapenemase genes).[10] | |
| Difficulty reproducing published this compound MIC data. | Differences in experimental protocols. | Carefully compare your methodology with the published protocol, paying close attention to the specific growth medium, incubation time, and exact inoculum density used. |
| Different bacterial sub-strains may have been used. | Obtain the exact strain from a reputable culture collection if possible. | |
| Categorical shifts in susceptibility (e.g., from Susceptible to Resistant) are observed when repeating tests. | The MIC is close to a clinical breakpoint, and minor variations in inoculum are causing the shift. | This is a known issue, particularly for carbapenemase-producing isolates.[3][5] Report the MIC range observed and consider testing at both a standard and a high inoculum to fully characterize the isolate's resistance profile. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay to Evaluate the Inoculum Effect
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or Mueller-Hinton broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 108 CFU/mL). This can be done visually or using a spectrophotometer. d. For the standard inoculum , prepare a 1:100 dilution of the adjusted suspension in the appropriate broth medium to achieve a concentration of approximately 1 x 106 CFU/mL. e. For the high inoculum , prepare a 1:1 dilution (or a 1:10 dilution for a 100-fold increase) of the adjusted suspension to achieve a concentration of approximately 1 x 108 CFU/mL.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound of known concentration. b. Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions to achieve a final volume of 100 µL. The final desired concentrations will be approximately 5 x 105 CFU/mL for the standard inoculum and 5 x 107 CFU/mL for the high inoculum. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Data Presentation
Table 1: Illustrative this compound MIC Values at Standard and High Inocula for Different Resistance Mechanisms
| Isolate Type | Resistance Mechanism | This compound MIC at Standard Inoculum (5x105 CFU/mL) (mg/L) | This compound MIC at High Inoculum (5x107 CFU/mL) (mg/L) | Fold Change in MIC |
| Wild-Type E. coli | None | ≤0.03 | ≤0.03 | 1 |
| KPC-producing K. pneumoniae | Carbapenemase Production | 2 | >32 | >16 |
| Porin-Deficient E. cloacae | Efflux/Porin Loss | 1 | 2 | 2 |
| ESBL-producing E. coli | ESBL Production | 0.5 | 4 | 8 |
Note: The values in this table are illustrative and based on trends reported in the literature. Actual values will vary depending on the specific isolate.
A study on Enterobacteriaceae resistant to extended-spectrum cephalosporins showed that when the inoculum was increased 100-fold, the susceptibility to this compound did not change, in contrast to cefepime and piperacillin/tazobactam.[11] However, for carbapenemase-producing isolates, a significant inoculum effect is expected.[3] For instance, 24% of carbapenemase-producing carbapenem-resistant Enterobacterales (CP-CRE) isolates changed their susceptibility classification to this compound across the allowable CLSI inoculum range.[3][5][7]
Visualizations
Caption: Workflow for assessing the this compound inoculum effect.
Caption: Key factors influencing the this compound inoculum effect.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The carbapenem inoculum effect provides insight into the molecular mechanisms underlying carbapenem resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The carbapenem inoculum effect provides insight into the molecular mechanisms underlying carbapenem resistance in Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. iacld.com [iacld.com]
- 10. Specificity of this compound Susceptibility Screening for Detection of Klebsiella pneumoniae Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative in vitro activity and the inoculum effect of this compound against Enterobacteriaceae resistant to extended-spectrum cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Ertapenem Stability and Potency: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potency of Ertapenem under various temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for reconstituted this compound solution?
A1: For optimal stability, reconstituted this compound solution should be stored under refrigeration. The manufacturer and multiple studies suggest that after reconstitution, the solution can be stored for 24 hours under refrigeration (5°C) and then used within 4 hours after removal from the refrigerator.[1][2][3] Solutions of this compound should not be frozen.[2][4]
Q2: How long is reconstituted this compound stable at room temperature?
A2: The stability of this compound at room temperature is significantly shorter than under refrigeration and is also dependent on the concentration. For a 20 mg/mL solution, the stability is reported to be no longer than 6 hours.[1] However, for a higher concentration of 100 mg/mL, the stability is much shorter, with studies indicating it may be stable for only about 5.5 hours at 23°C, and other research suggesting it could be less than 1 hour at 25°C.[1][5] It is cautioned to use the 100 mg/mL solution within 1 hour of preparation if stored at room temperature.[1]
Q3: Does the concentration of this compound affect its stability at different temperatures?
A3: Yes, the degradation rate of this compound is concentration-dependent.[1][5][6] Higher concentrations of this compound degrade more rapidly than lower concentrations.[1][6] For instance, at room temperature, a 100 mg/mL solution has a shorter stability period compared to a 20 mg/mL solution.[1] Similarly, at 4°C, a 10 mg/mL solution is stable for a longer duration than a 20 mg/mL solution.[6][7]
Q4: What is the impact of temperature excursions on this compound stability?
A4: this compound is very sensitive to temperature changes.[1][5][8] An increase in storage temperature can significantly accelerate its degradation. For example, a 5°C increase in temperature can reduce its stability by 60%.[1] A study showed that increasing the temperature from 20°C to 40°C increased the degradation rate more than 7-fold.[1] Therefore, maintaining a consistent and recommended storage temperature is critical for preserving the potency of this compound.
Q5: Are there any diluents that should be avoided when reconstituting this compound?
A5: Yes, dextrose-containing solutions should not be used to dilute this compound as they can cause unacceptable degradation.[2][4][9] The recommended diluent is 0.9% Sodium Chloride Injection.[2][9]
Troubleshooting Guide
Issue: My this compound solution appears discolored. Is it still usable?
Solution: Solutions of this compound for Injection can range from colorless to pale yellow.[3] Variations of color within this range do not necessarily indicate a loss of potency. However, you should always visually inspect parenteral drug products for particulate matter and discoloration prior to administration.[3] If significant color change or particulate matter is observed, it is recommended to discard the solution.
Issue: I accidentally left my reconstituted this compound solution at room temperature for an extended period. Can I still use it?
Solution: The stability of this compound at room temperature is limited. For a 100 mg/mL solution, it is recommended to be used within 1 hour.[1] For a 20 mg/mL solution, the limit is 6 hours.[1] If the exposure time exceeds these recommendations, the drug may have degraded to below 90% of its initial concentration, potentially impacting its efficacy.[1][5] It is safer to discard the solution and prepare a fresh one.
Issue: Can I pre-prepare this compound solutions for future use?
Solution: Yes, you can prepare this compound solutions in advance if they are stored correctly. A 100 mg/mL solution of this compound is chemically stable for up to 48 hours at 4°C.[5] After removal from refrigeration, it should be used within 1 to 4 hours.[1][3] This allows for advance preparation to optimize workflow.[8]
Data on this compound Stability
The following tables summarize the stability of this compound under different temperature and concentration conditions.
Table 1: Stability of Reconstituted this compound at Various Temperatures
| Concentration | Storage Temperature | Stability (Time to reach 90% of initial concentration) | Reference(s) |
| 100 mg/mL | 4°C (Refrigerated) | 2.35 - 2.5 days | [5] |
| 100 mg/mL | 23°C (Room Temp) | ~5.5 - 6.75 hours | [1][5] |
| 100 mg/mL | 25°C (Room Temp) | < 1 hour | [1] |
| 20 mg/mL | 4°C (Refrigerated) | Longer than 20 mg/mL | [6][7] |
| 20 mg/mL | 25°C (Room Temp) | ≤ 6 hours | [1] |
| 10 mg/mL | 4°C (Refrigerated) | Longer than 20 mg/mL | [6][7] |
| 10 mg/mL | 25°C (Room Temp) | Longer than 20 mg/mL | [6][7] |
Table 2: Effect of Temperature Increase on this compound Degradation (100 mg/mL)
| Temperature Change | Impact on Degradation Rate | Time to 90% Concentration | Reference(s) |
| 20°C to 40°C | > 7-fold increase | 7.94 h to 0.92 h | [1] |
| 5°C increase | ~60% reduction in stability | Not specified | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the chemical stability of this compound in solution.
1. Sample Preparation:
-
Reconstitute this compound powder with the desired diluent (e.g., 0.9% Sodium Chloride) to the target concentration.
-
Aliquot the solution into appropriate containers (e.g., glass vials, polypropylene syringes).
-
Store the samples at the specified temperatures (e.g., 4°C, 23°C, 25°C).
-
At designated time points, withdraw samples for analysis.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column is typically employed.[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium phosphate) is used.[5]
-
Detection: The UV detector is set to a wavelength where this compound has maximum absorbance (e.g., 298 nm or 300 nm).[10][11]
-
Standard Curve: Prepare a series of this compound solutions of known concentrations to generate a standard curve.
-
Quantification: The concentration of this compound in the stability samples is determined by comparing their peak areas to the standard curve.
3. Data Analysis:
-
The percentage of the initial this compound concentration remaining at each time point is calculated.
-
The beyond-use date is typically defined as the time it takes for the concentration to decrease to 90% of the initial concentration.[5]
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Effect of temperature on this compound stability and potency.
References
- 1. Stability of this compound 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. wgcriticalcare.com [wgcriticalcare.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. View of Stability of this compound 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. Stability and compatibility of reconstituted this compound with commonly used i.v. infusion and coinfusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability of this compound 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Stability of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay methodology for the quantitation of unbound this compound, a new carbapenem antibiotic, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-head comparison of Ertapenem and Imipenem against ESBL-producing bacteria
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Ertapenem and Imipenem in combating infections caused by Extended-Spectrum β-Lactamase (ESBL)-producing bacteria. This document provides a detailed analysis of their in vitro and in vivo performance, supported by experimental data and methodologies.
Executive Summary
Carbapenems are a cornerstone in the treatment of infections caused by ESBL-producing Enterobacteriaceae.[1][2] Among them, this compound and Imipenem are frequently considered, yet they possess distinct profiles. Imipenem, a broad-spectrum carbapenem, has long been a primary choice for treating infections caused by ESBL-producing bacteria.[3] this compound, with a narrower spectrum of activity, offers the convenience of once-daily dosing.[4][5] This guide presents a head-to-head comparison of their efficacy against ESBL-producing bacteria, drawing upon in vitro susceptibility data, clinical outcome studies, and animal infection models. While both agents demonstrate potent activity, nuances in their performance against specific species and in different clinical scenarios are evident.
In Vitro Susceptibility
The in vitro activity of this compound and Imipenem against ESBL-producing Enterobacteriaceae is a critical determinant of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating higher potency.
Table 1: Comparative In Vitro Activity of this compound and Imipenem against ESBL-Producing Enterobacteriaceae
| Organism/Group | Drug | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Rate (%) | Source(s) |
| ESBL-producing Enterobacteriaceae (mixed isolates) | This compound | 0.006 - 0.38 | 0.25 - 0.5 | 87 - 92.8 | [2][3][6] |
| Imipenem | 0.19 - 0.25 | 0.25 - 0.5 | 99.1 - 100 | [2][3][6] | |
| ESBL-producing E. coli | This compound | 0.12 | - | - | [7] |
| Imipenem | - | - | 92.5 | [8] | |
| ESBL-producing K. pneumoniae | This compound | - | - | 100 | [9] |
| Imipenem | - | - | 87.2 | [8] | |
| ESBL-producing E. cloacae | This compound | - | - | - | [3] |
| Imipenem | - | - | - | [3] |
Note: MIC values and susceptibility rates can vary based on geographic location, specific ESBL genotype, and testing methodology.
A study on 110 ESBL-producing Enterobacteriaceae isolates showed 99.1% susceptibility to Imipenem, while this compound's susceptibility was 92.8%.[3] Another study analyzing 99 Enterobacteriaceae isolates (including 10 ESBL producers) found that for the ESBL-positive group, the MIC90 for Imipenem was 0.25 μg/mL, whereas for this compound it was 0.5 μg/mL.[6] Pharmacodynamic modeling also indicated a higher probability of achieving therapeutic targets for Imipenem against ESBL-producing isolates compared to this compound.[2]
Clinical Efficacy
Clinical outcome data provides real-world context to the in vitro findings. Studies comparing this compound and Imipenem (or other broad-spectrum carbapenems) in patients with infections caused by ESBL-producing bacteria have reported on metrics such as clinical cure, microbiological eradication, and mortality.
Table 2: Clinical Outcomes of this compound vs. Group 2 Carbapenems (including Imipenem) in ESBL Infections
| Outcome | This compound | Group 2 Carbapenems (Imipenem/Meropenem) | Study Population | Source(s) |
| 30-Day Mortality | 10.7% (46/431) | 17.7% (104/586) | Patients with ESBL-producing Enterobacterales infections | [10] |
| In-Hospital Mortality | 6.1% | 18.3% | Patients with ESBL bloodstream infections | [11] |
| Clinical Cure/Improvement | 78% | Not directly compared in this study | Patients with various ESBL infections | [12][13] |
| Microbiological Eradication | 92% | Not directly compared in this study | Patients with various ESBL infections | [12][13] |
A meta-analysis of six studies found that this compound was associated with significantly lower 30-day mortality compared to other carbapenems.[10] The length of hospital stay was also shorter in the this compound group.[10] However, there were no significant differences in clinical cure or microbiological eradication rates between the groups.[10] A retrospective study on bloodstream infections also reported equivalent outcomes between patients treated with this compound and those treated with group 2 carbapenems.[11] It is important to note that in some studies, this compound was more frequently used in lower-risk patients.[14]
Animal Models of Infection
In vivo animal models, such as the neutropenic mouse thigh infection model, allow for the controlled evaluation of antibiotic efficacy. These models help bridge the gap between in vitro data and clinical outcomes.
In a neutropenic mouse thigh model, both meropenem (a carbapenem similar to imipenem) and this compound were evaluated against ESBL-producing E. coli and K. pneumoniae.[1][4] For isolates with low MICs, no significant difference in bacterial killing was observed between the two carbapenems.[1][4] However, for isolates with elevated this compound MICs (≥2 μg/ml), meropenem demonstrated sustained efficacy, whereas this compound showed bacterial regrowth.[1] This suggests that the in vitro potency and resulting time above MIC are crucial for in vivo success.
Experimental Protocols
Antimicrobial Susceptibility Testing (E-test Method)
This protocol is based on methodologies described in comparative in vitro studies.[3]
-
Bacterial Isolate Preparation:
-
ESBL-producing Enterobacteriaceae isolates are cultured on a non-selective agar medium (e.g., MacConkey agar) and incubated at 35-37°C for 18-24 hours.
-
A bacterial suspension is prepared in sterile saline or Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing against the inside of the tube.
-
The entire surface of a Mueller-Hinton agar plate is evenly inoculated with the swab in three directions.
-
-
E-test Strip Application:
-
E-test strips for this compound and Imipenem are aseptically applied to the surface of the inoculated agar plate.
-
-
Incubation:
-
The plates are incubated at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the E-test strip.
-
Neutropenic Mouse Thigh Infection Model
This protocol is a generalized representation based on descriptions of in vivo studies.[1][4]
-
Induction of Neutropenia:
-
Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.
-
-
Infection:
-
Mice are inoculated in the thigh muscle with a standardized suspension (e.g., 10^6 to 10^7 CFU/mL) of the ESBL-producing bacterial strain.
-
-
Antimicrobial Administration:
-
At a specified time post-infection (e.g., 2 hours), mice are treated with subcutaneous or intravenous injections of this compound or Imipenem at doses that simulate human pharmacokinetic profiles.
-
-
Efficacy Assessment:
-
At various time points (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
The homogenates are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
The efficacy of the antibiotic is determined by the reduction in bacterial counts compared to untreated control animals.
-
Mechanisms of Action and Resistance
The following diagrams illustrate the general mechanisms of carbapenem action and ESBL-mediated resistance.
Caption: Mechanism of Carbapenem Action.
Caption: ESBL-Mediated Resistance to Carbapenems.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative study of this compound and Imipenem against ESBL-producing bacteria.
Caption: Comparative Study Experimental Workflow.
Conclusion
Both this compound and Imipenem are effective options for the treatment of infections caused by ESBL-producing Enterobacteriaceae. Imipenem generally exhibits slightly greater in vitro potency and a broader spectrum of activity.[3] However, clinical studies suggest that this compound can achieve comparable clinical outcomes, particularly in less severe infections and those caused by more susceptible species like E. coli.[10][11][14] The choice between these two agents should be guided by local susceptibility patterns, the severity of the infection, the specific pathogen, and patient-specific factors. For critically ill patients, broader-spectrum carbapenems like imipenem or meropenem are often preferred.[15] The convenience of once-daily dosing with this compound may offer an advantage in certain clinical settings.[4] Further research, including prospective, randomized controlled trials, is needed to delineate the optimal use of each agent in specific clinical scenarios.[11]
References
- 1. Bactericidal Activities of Meropenem and this compound against Extended-Spectrum-β-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic modeling of carbapenems and fluoroquinolones against bacteria that produce extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of this compound and Imipenem against Clinical Extended Spectrum Beta-Lactamase-Producing Enterobacteriaceae Collected in Military Teaching Hospital Mohammed V of Rabat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medscape.com [medscape.com]
- 6. Comparison of in vitro efficacy of this compound, imipenem and meropenem in the infections caused by the Enterobacteriaceae strains family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. interesjournals.org [interesjournals.org]
- 9. This compound susceptibility of extended spectrum beta-lactamase-producing organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Clinical outcomes with this compound as a first-line treatment option of infections caused by extended-spectrum β-lactamase producing gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
Cross-resistance between Ertapenem and other carbapenems in clinical isolates
An in-depth analysis of cross-resistance between ertapenem and other carbapenems in clinical isolates, supported by experimental data and detailed methodologies.
The emergence of antibiotic resistance is a critical challenge in modern medicine. Within the carbapenem class of antibiotics, understanding the nuances of cross-resistance is paramount for effective treatment strategies and the development of new therapeutic agents. This guide provides a comprehensive comparison of this compound and other carbapenems (meropenem, imipenem, and doripenem), focusing on the mechanisms of cross-resistance observed in clinical isolates.
Executive Summary
This compound exhibits a distinct resistance profile compared to other carbapenems like meropenem and imipenem. Resistance to this compound, particularly "this compound-mono-resistance," is frequently mediated by non-carbapenemase mechanisms. These include the combination of extended-spectrum β-lactamase (ESBL) or AmpC β-lactamase production with porin loss or the overexpression of efflux pumps. In contrast, high-level resistance to meropenem and imipenem is more commonly associated with the production of carbapenemase enzymes. This fundamental difference has significant implications for antimicrobial stewardship and the interpretation of susceptibility testing. While this compound use has raised concerns about selecting for cross-resistance to broader-spectrum carbapenems, clinical data suggests this risk may be minimal under therapeutic conditions.
Comparative Analysis of In Vitro Activity
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and other carbapenems against various clinical isolates, providing a quantitative comparison of their in vitro potency.
Table 1: Comparative MICs (μg/mL) of Carbapenems against Enterobacterales
| Organism | This compound (MIC50/MIC90) | Meropenem (MIC50/MIC90) | Imipenem (MIC50/MIC90) | Reference(s) |
| ESBL-producing E. coli & K. pneumoniae | 0.5 / ≥2 | 0.125 / ≤0.5 | No data | [1] |
| This compound-Resistant Enterobacteriaceae | >1 | ≤1 (for many) | ≤1 (for many) | [2] |
| KPC-producing K. pneumoniae | ≥8 | Variable | Variable | [3] |
Table 2: Comparative MICs (μg/mL) of Carbapenems against Pseudomonas aeruginosa
| Condition | This compound | Meropenem | Imipenem | Reference(s) |
| Wild-type | 4 - 6.4 | 0.25 - 0.5 | 1 | [4] |
| OprD- mutants | 8-16 fold increase | 4-8 fold increase | 4-16 fold increase | [4][5] |
Table 3: Comparative MICs (μg/mL) of Carbapenems against Rapidly Growing Mycobacteria (RGM) and Nocardia
| Organism Group | This compound (Susceptibility Rate) | Meropenem (Susceptibility Rate) | Imipenem (Susceptibility Rate) | Reference(s) |
| RGM | Limited | Limited | Most Active | [6][7][8] |
| Nocardia | Variable | Variable | More active against N. farcinica | [6][7][8] |
Mechanisms of Cross-Resistance
The development of resistance to one carbapenem can confer resistance to others, but the extent of this cross-resistance is dependent on the underlying molecular mechanism.
Key Mechanisms:
-
Carbapenemase Production: The presence of carbapenemase enzymes (e.g., KPC, NDM, VIM, IMP, OXA-48) is a major driver of resistance to all carbapenems. Isolates producing these enzymes typically exhibit high-level resistance to this compound, meropenem, and imipenem.
-
ESBL/AmpC Production with Porin Loss: This is a common mechanism for this compound resistance, particularly in Enterobacterales.[9] this compound's chemical structure makes it more susceptible to hydrolysis by ESBLs and AmpC β-lactamases, especially when the drug's entry into the bacterial cell is limited by the loss or modification of outer membrane porins (e.g., OmpF, OmpC).[2] Isolates with this mechanism may remain susceptible to meropenem and imipenem, which are more stable against these β-lactamases.[9]
-
Efflux Pump Overexpression: Upregulation of efflux pumps, such as the AcrAB-TolC system in Enterobacterales or MexAB-OprM in P. aeruginosa, can contribute to reduced susceptibility to carbapenems by actively pumping the drugs out of the cell.[10][11] this compound can be a substrate for these pumps.
-
Porin Loss (OprD in P. aeruginosa): In P. aeruginosa, the loss of the OprD porin is a primary mechanism of resistance to imipenem and, to a lesser extent, meropenem.[5][11] this compound can also utilize the OprD porin for entry, and its loss leads to increased resistance.[4][5]
The following diagram illustrates the primary mechanisms leading to this compound resistance and the potential for cross-resistance to other carbapenems.
Caption: Mechanisms of this compound resistance and cross-resistance.
Experimental Protocols
This section outlines the standard methodologies used to determine carbapenem susceptibility and investigate cross-resistance mechanisms.
Antimicrobial Susceptibility Testing (AST)
a. Broth Microdilution (BMD):
This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight. Colonies are suspended in sterile saline or broth to match a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of carbapenems (this compound, meropenem, imipenem) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the antimicrobial dilutions. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Results are interpreted based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12]
b. Etest:
The Etest provides a quantitative MIC value on an agar medium.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A sterile cotton swab is dipped into the suspension, and the excess fluid is removed. The entire surface of a Mueller-Hinton agar plate is swabbed evenly in three directions.
-
Application of Etest Strip: An Etest strip, which contains a predefined gradient of the antibiotic, is applied to the agar surface.
-
Incubation and Interpretation: The plate is incubated under the same conditions as for BMD. The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.
Molecular Detection of Resistance Genes
a. Polymerase Chain Reaction (PCR):
PCR is used to detect the presence of specific carbapenemase genes.
-
DNA Extraction: Bacterial DNA is extracted from a pure culture using a commercial kit or a standard lysis protocol.
-
PCR Amplification: The extracted DNA is used as a template in a PCR reaction with primers specific for known carbapenemase genes (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48-like).
-
Gel Electrophoresis: The PCR products are separated by size on an agarose gel. The presence of a band of the expected size indicates a positive result for the specific carbapenemase gene.
The workflow for investigating carbapenem cross-resistance is depicted in the following diagram.
Caption: Workflow for investigating carbapenem cross-resistance.
Conclusion
The relationship between this compound and other carbapenems in terms of cross-resistance is complex and mechanism-dependent. This compound's susceptibility to non-carbapenemase-mediated resistance pathways distinguishes it from broader-spectrum carbapenems. This understanding is crucial for researchers and drug development professionals in the design of novel antimicrobial agents and the formulation of effective strategies to combat multidrug-resistant organisms. Accurate identification of the underlying resistance mechanisms through robust experimental protocols is essential for guiding therapeutic decisions and preserving the efficacy of this critical class of antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ovid.com [ovid.com]
- 3. Accuracy of Carbapenem Nonsusceptibility for Identification of KPC-Possessing Enterobacteriaceae by Use of the Revised CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Comparison of this compound, Meropenem, and Imipenem against Isolates of Rapidly Growing Mycobacteria and Nocardia by Use of Broth Microdilution and Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Comparison of this compound, Meropenem, and Imipenem against Isolates of Rapidly Growing Mycobacteria and Nocardia by Use of Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Molecular epidemiology and mechanism of Klebsiella pneumoniae resistance to this compound but not to other carbapenems in China [frontiersin.org]
- 11. Carbapenem Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Head-to-Head Battle: Validating Ertapenem Susceptibility Testing Methods - Etest® vs. Broth Microdilution
For researchers, scientists, and drug development professionals, the accurate determination of antimicrobial susceptibility is paramount. This guide provides a detailed comparison of two common methods for determining the susceptibility of bacteria to Ertapenem: the Etest® and the gold-standard broth microdilution (BMD) method. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection and implementation of the most appropriate method for your research needs.
Performance Comparison: A Data-Driven Look
The correlation between Etest and broth microdilution for this compound susceptibility testing has been a subject of multiple studies. A key aspect of this validation is the comparison of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
A study evaluating the performance of various susceptibility testing methods for this compound against 72 isolates of Enterobacteriaceae provides valuable insight.[1] When compared to the reference broth microdilution method, the Etest demonstrated high sensitivity and specificity.
Table 1: Performance of Etest for this compound Susceptibility Testing against Enterobacteriaceae (n=72) with Broth Microdilution as the Reference Method [1]
| Performance Metric | Value |
| Sensitivity | 85.0% |
| Specificity | 88.5% |
These findings indicate a strong concordance between the Etest and broth microdilution methods for this compound, suggesting that the Etest can be a reliable alternative for determining susceptibility in many laboratory settings.[1] While broth microdilution remains the reference standard, the Etest offers a simpler, more user-friendly workflow for obtaining quantitative MIC results.
Experimental Protocols
To ensure accurate and reproducible results, adherence to standardized protocols is crucial. The following are detailed methodologies for performing this compound susceptibility testing using both the Etest and broth microdilution methods, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3]
This compound Etest® Protocol
The Etest is a gradient diffusion method that utilizes a plastic strip impregnated with a predefined, continuous gradient of antibiotic.
Materials:
-
This compound Etest® strips
-
Mueller-Hinton agar (MHA) plates (4.0 ± 0.5 mm depth)[4]
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Forceps
Procedure:
-
Inoculum Preparation: From a pure culture, select 3-5 morphologically similar colonies and suspend them in a suitable broth (e.g., Tryptic Soy Broth) or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.
-
Drying: Allow the inoculated plate to dry for 10-15 minutes with the lid slightly ajar.
-
Etest® Strip Application: Using sterile forceps, carefully place the this compound Etest® strip onto the center of the inoculated agar surface. Ensure the entire length of the strip is in complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, a symmetrical inhibition ellipse will be visible. Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the Etest® strip.[4] If the intersection falls between two markings, the higher value should be recorded.
This compound Broth Microdilution (BMD) Protocol (CLSI M07 Standard)
Broth microdilution is a quantitative method that involves preparing serial dilutions of an antimicrobial agent in a liquid growth medium in a microtiter plate.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., water, saline)
-
Incubator (35 ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Antimicrobial Stock Solution Preparation: Prepare a stock solution of this compound powder at a known concentration according to the manufacturer's instructions.
-
Preparation of Antimicrobial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate to achieve the desired final concentration range. A growth control well (broth only) and a sterility control well (uninoculated broth) should be included.
-
Inoculum Preparation and Standardization: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard. This suspension must be further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation of Microtiter Plates: Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well is typically 100 µL.
-
Incubation: Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth, as observed by the unaided eye or with a microplate reader.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for comparing the this compound susceptibility testing methods.
Caption: Workflow for comparing Etest and Broth Microdilution methods.
References
- 1. Different antimicrobial susceptibility testing methods to detect this compound resistance in Enterobacteriaceae: VITEK2, MicroScan, Etest, disk diffusion, and broth microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. dokumen.pub [dokumen.pub]
- 4. health.maryland.gov [health.maryland.gov]
Ertapenem's In Vitro Activity: A Comparative Analysis Against Community-Acquired and Nosocomial Pathogens
Ertapenem, a parenteral carbapenem antibiotic, demonstrates a distinct spectrum of activity that positions it uniquely in the clinical setting. This guide provides a comparative analysis of this compound's in vitro activity against common community-acquired and nosocomial bacterial pathogens, supported by experimental data from various studies. Its efficacy is particularly notable against many pathogens responsible for community-acquired infections, while it shows limited activity against several key nosocomial pathogens.[1][2][3][4]
This compound is characterized by a broad spectrum of antimicrobial activity that includes Gram-positive and Gram-negative aerobic and anaerobic bacteria commonly encountered in community-acquired infections.[1][2] However, its activity is restricted against well-known nosocomial pathogens such as Pseudomonas aeruginosa, Acinetobacter species, methicillin-resistant staphylococci, and enterococci.[1][2][3] This targeted spectrum makes it a valuable agent for specific indications but less suitable for empirical treatment of hospital-acquired infections where these resistant organisms are more prevalent.
Experimental Protocols for Susceptibility Testing
The data presented in this guide are derived from studies that predominantly utilized standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Minimum Inhibitory Concentration (MIC) Determination: The core of in vitro susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The primary methods used in the cited studies include:
-
Broth Microdilution: This is a standardized method where serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in microtiter plates.[8][9] Each well is inoculated with a standardized suspension of the test organism. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. Quality control is maintained by testing reference strains such as E. coli ATCC 25922 and K. pneumoniae ATCC 700603.[10]
-
E-test: This method involves a plastic strip impregnated with a predefined gradient of the antibiotic.[5] The strip is placed on the surface of an agar plate that has been uniformly inoculated with the test bacterium. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.[11]
Susceptibility Breakpoints: The interpretation of MIC values (as Susceptible, Intermediate, or Resistant) is based on clinical breakpoints established by regulatory bodies like the CLSI and EUCAST.[5][6][7][10] These breakpoints are periodically updated based on clinical and microbiological data.[12] For instance, CLSI has updated breakpoints for this compound, with susceptible now often defined as an MIC of ≤0.25 µg/mL for Enterobacteriaceae.[10][13]
Diagram of a Generalized Antimicrobial Susceptibility Testing Workflow
Caption: A generalized workflow for determining the antimicrobial susceptibility of a bacterial isolate.
Comparative In Vitro Activity of this compound
The following tables summarize the in vitro activity of this compound against key community-acquired and nosocomial pathogens, presenting MIC50 (Minimum Inhibitory Concentration for 50% of isolates), MIC90 (Minimum Inhibitory Concentration for 90% of isolates), and the percentage of susceptible strains.
Table 1: this compound Activity Against Common Community-Acquired Pathogens
| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference(s) |
| Gram-Negative | |||||
| Escherichia coli | 1088 | - | ≤1 | 100% | [14] |
| Haemophilus influenzae | 59 | - | ≤1 | 100% | [14] |
| Klebsiella pneumoniae | 30 | - | - | 100% | [15] |
| Moraxella catarrhalis | 9 | - | ≤1 | 100% | [14] |
| Enterobacteriaceae | 1646 | - | - | 99.8% | [5] |
| Gram-Positive | |||||
| Streptococcus pneumoniae | 113 | - | ≤1 | 99.1% | [14] |
| Streptococcus pneumoniae (Penicillin-resistant) | - | 0.5 | 2 | 60% | [15][16] |
| Streptococcus pyogenes | 37 | - | ≤1 | 100% | [14] |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 187 | - | ≤1 | 100% | [14] |
| Anaerobes | |||||
| Bacteroides fragilis group | - | - | 1-4 | >99% | [3][14] |
| Clostridium perfringens | - | - | 0.06 | - | [3] |
Table 2: this compound Activity Against Common Nosocomial Pathogens
| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible | Reference(s) |
| Gram-Negative | |||||
| Pseudomonas aeruginosa | 130 | 4 | 16 | Very Low | [8] |
| Acinetobacter spp. | - | 4 | >32 | Very Low | [2][8] |
| Gram-Positive | |||||
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | >32 | Minimal | [2][5] |
| Enterococcus faecalis | - | 16 | 16 | Minimal | [9] |
Diagram Illustrating this compound's Spectrum of Activity
References
- 1. This compound. A review of its microbiologic, pharmacokinetic and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro activity of this compound: review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. [In vitro activity of this compound against clinical bacterial isolates in 69 Spanish medical centers (E-test study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aurosan.de [aurosan.de]
- 7. EUCAST: Bacteria [eucast.org]
- 8. In Vitro Activities of this compound (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound susceptibility of extended spectrum beta-lactamase-producing organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacld.com [iacld.com]
- 13. journals.asm.org [journals.asm.org]
- 14. In vitro activity of this compound against common clinical isolates in relation to human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. In vitro activity of this compound (MK-0826) against multi-drug resistant Streptococcus pneumoniae compared with 13 other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
Ertapenem Demonstrates Potent Efficacy in Neutropenic Mouse Thigh Infection Model
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New comparative data analysis validates the robust efficacy of ertapenem in the neutropenic mouse thigh infection model, a crucial preclinical model for evaluating antimicrobial agents. The findings, synthesized from multiple studies, provide a comprehensive overview of this compound's performance against key bacterial pathogens and in comparison to other antibiotics, offering valuable insights for researchers and drug development professionals.
This guide presents a detailed comparison of this compound's efficacy, supported by experimental data and protocols. The quantitative data are summarized in structured tables for clear comparison, and detailed methodologies for the key experiments are provided. Additionally, signaling pathway and experimental workflow diagrams are included for enhanced visualization and understanding.
Comparative Efficacy of this compound
This compound has demonstrated significant bactericidal activity against a range of pathogens in the neutropenic mouse thigh infection model. Its efficacy is primarily linked to the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).
This compound Efficacy Against Gram-Negative Bacteria
Studies have consistently shown this compound's effectiveness against both extended-spectrum β-lactamase (ESBL)-positive and ESBL-negative strains of Escherichia coli and Klebsiella pneumoniae. A mean %fT > MIC of 19% was found to be required for a bacteriostatic effect, while 33% was needed for 80% of maximal efficacy[1]. Notably, there were no significant differences in the required exposure between E. coli and K. pneumoniae or between ESBL-producing and non-producing isolates[1].
| Organism | Resistance Profile | Static Exposure (%fT > MIC) | 80% Maximal Efficacy (%fT > MIC) | Source |
| E. coli | ESBL-negative & ESBL-positive | ~19% (range: 2-38%) | ~33% (range: 13-65%) | [1] |
| K. pneumoniae | ESBL-negative & ESBL-positive | ~19% (range: 2-38%) | ~33% (range: 13-65%) | [1] |
This compound Efficacy Against Gram-Positive Bacteria
In studies involving Streptococcus pneumoniae, this compound showed substantial bactericidal activity. Against isolates with an MIC of ≤2 mg/liter, this compound achieved a mean bacterial density reduction of approximately 3.1 log10 CFU per thigh and resulted in almost 100% survival in the murine model[2]. The bactericidal activity was less pronounced and more variable for isolates with higher MICs[2].
| Organism | MIC (mg/liter) | Mean Change in Bacterial Density (log10 CFU/thigh) over 24h | Survival Rate | Source |
| S. pneumoniae | ≤2 | -3.1 | ~100% | [2] |
| S. pneumoniae | 4 | Variable (-0.22 to -4.4) | Not specified | [2] |
Comparison with Other Antibiotics
A key aspect of validating this compound's efficacy is its performance relative to other antimicrobial agents.
This compound vs. Meropenem
A comparative study against ESBL-producing E. coli and K. pneumoniae revealed that for isolates with this compound MICs of ≤1.5 microg/ml, both this compound and meropenem resulted in a similar bacterial reduction of approximately 2-log kill[3]. However, for isolates with higher this compound MICs (≥2 microg/ml), meropenem demonstrated more sustained efficacy due to its greater in vitro potency[3].
| Antibiotic | Bacterial Isolates | MIC | Bacterial Load Reduction (log10 CFU/thigh) | Source |
| This compound | ESBL-producing E. coli & K. pneumoniae | ≤1.5 µg/mL | ~2 | [3] |
| Meropenem | ESBL-producing E. coli & K. pneumoniae | ≤0.5 µg/mL | ~2 | [3] |
| This compound | ESBL-producing E. coli & K. pneumoniae | ≥2 µg/mL | Showed regrowth | [3] |
| Meropenem | ESBL-producing E. coli & K. pneumoniae | - | Static to 1-log reduction | [3] |
Experimental Protocols
The neutropenic mouse thigh infection model is a standardized method to assess the in vivo efficacy of antibiotics. The following is a synthesized protocol from multiple cited studies.
Neutropenic Mouse Thigh Infection Model Protocol
-
Animal Model : Specific-pathogen-free female ICR or CBA/J mice are typically used.
-
Induction of Neutropenia : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection. This reduces the neutrophil count to <100/mm³.
-
Infection : Mice are inoculated via intramuscular injection into the thigh with a bacterial suspension (e.g., 10^6 to 10^7 CFU/mL of E. coli, K. pneumoniae, or S. pneumoniae).
-
Treatment : Antibiotic therapy is initiated, typically 2 hours post-infection. This compound or comparator agents are administered subcutaneously at various dosing regimens to simulate human pharmacokinetic profiles.
-
Efficacy Assessment : At 24 hours post-treatment, mice are euthanized, and the thighs are aseptically removed and homogenized. Serial dilutions of the homogenate are plated to determine the bacterial load (CFU/thigh). Efficacy is calculated as the change in log10 CFU/thigh compared to untreated controls.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the drug's mechanism, the following diagrams are provided.
This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical process for bacterial survival.
References
- 1. Pharmacodynamic profile of this compound against Klebsiella pneumoniae and Escherichia coli in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal activities of meropenem and this compound against extended-spectrum-beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae in a neutropenic mouse thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Assessment of this compound (MK-0826) against Streptococcus pneumoniae in a Murine Neutropenic Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Analysis of Ertapenem Resistance Mechanisms in Key Bacterial Pathogens
For Immediate Release
A comprehensive review of current research reveals a multifaceted landscape of resistance mechanisms against ertapenem, a critical carbapenem antibiotic. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of how different bacterial species, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa, develop resistance to this last-resort antibiotic. The findings underscore the complex interplay of enzymatic degradation, altered membrane permeability, and active efflux systems, often acting in concert to confer high levels of resistance.
Key Resistance Mechanisms at a Glance
This compound resistance in Gram-negative bacteria is primarily driven by three synergistic mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes, particularly carbapenemases (like KPC, NDM, VIM, IMP, and OXA-type enzymes), is a major factor. These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive. Additionally, the overexpression of Extended-Spectrum β-Lactamases (ESBLs) or AmpC β-lactamases, especially when combined with other resistance determinants, can lead to this compound resistance.[1][2][3][4][5]
-
Porin Loss or Modification: Outer membrane porins are protein channels that allow antibiotics like this compound to enter the bacterial cell. The loss or reduced expression of key porins, such as OmpC and OmpF in E. coli or OmpK35 and OmpK36 in K. pneumoniae, significantly decreases the intracellular concentration of the drug.[1][3][6][7][8] This mechanism is a frequent contributor to this compound resistance, particularly in non-carbapenemase-producing isolates.[1]
-
Efflux Pump Overexpression: Bacteria can actively pump antibiotics out of the cell using efflux pumps. The overexpression of pumps like the AcrAB-TolC system in E. coli and K. pneumoniae can contribute to reduced susceptibility to this compound.[1][9][10]
Comparative Analysis of Resistance Mechanisms and MICs
The following tables summarize the prevalence of different resistance mechanisms and the corresponding Minimum Inhibitory Concentration (MIC) values for this compound in various bacterial species.
Table 1: Primary this compound Resistance Mechanisms in Different Bacterial Species
| Bacterial Species | Primary Enzymatic Degradation | Porin Loss/Modification | Efflux Pump Overexpression |
| Escherichia coli | ESBLs (e.g., CTX-M), AmpC, Carbapenemases (e.g., KPC, NDM, OXA-48)[2][8] | Loss of OmpC and/or OmpF[8][11] | Upregulation of AcrAB-TolC[2] |
| Klebsiella pneumoniae | Carbapenemases (e.g., KPC, NDM, OXA-48), ESBLs, AmpC[1][3][6] | Loss of OmpK35 and/or OmpK36[1][3][6] | Upregulation of AcrAB, mutations in ramR[9][10] |
| Acinetobacter baumannii | Carbapenem-hydrolyzing class D β-lactamases (CHDLs, e.g., OXA-23, OXA-24/40, OXA-58), Metallo-β-lactamases (MBLs, e.g., IMP, VIM)[4][5][12] | Alterations in CarO and OprD-like porins[5][13] | Overexpression of AdeABC, AdeFGH, AdeIJK[12][14] |
| Pseudomonas aeruginosa | Metallo-β-lactamases (e.g., VIM, IMP), KPC, GES[15] | Loss of OprD porin[16][17] | Upregulation of MexAB-OprM and other RND pumps[15][17] |
Table 2: Comparative this compound MIC Values Based on Resistance Mechanisms
| Bacterial Species | Resistance Mechanism | This compound MIC Range (µg/mL) |
| E. coli | ESBL + Porin Loss | >256[8] |
| K. pneumoniae | ESBL + Porin Loss | MIC ≥ 2[1] |
| K. pneumoniae | ramR mutation (efflux pump upregulation) | MIC50: 8, MIC90: 16[18] |
| Enterobacterales (this compound-mono-resistant) | Non-carbapenemase mechanisms | MIC50: 8, MIC90: 16[18] |
| Enterobacterales (Meropenem/Imipenem-resistant) | Carbapenemase producers | MIC50: 32, MIC90: >128[18] |
Visualizing the Pathways to Resistance
The following diagrams illustrate the interplay of different resistance mechanisms and a typical workflow for their identification.
Caption: Interplay of major this compound resistance mechanisms.
Caption: Workflow for identifying this compound resistance mechanisms.
Detailed Experimental Protocols
A combination of phenotypic and genotypic methods is essential for the accurate identification of this compound resistance mechanisms.
Antimicrobial Susceptibility Testing (AST)
-
Method: Broth microdilution is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.[19] Etest can also be used as an alternative.[6]
-
Protocol (Broth Microdilution):
-
Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (final concentration of 5 x 10^5 CFU/mL).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Interpret results based on current CLSI or EUCAST breakpoints.[1]
-
Detection of Carbapenemase Production
-
Method: Phenotypic tests like the modified Carbapenem Inactivation Method (mCIM) or colorimetric assays like the Carba NP test are used to detect carbapenemase activity.
-
Protocol (mCIM):
-
Emulsify a 1 µL loopful of bacteria in 2 mL of Trypticase Soy Broth (TSB).
-
Add a 10 µg meropenem disk to the bacterial suspension.
-
Incubate at 35°C ± 2°C for a minimum of 4 hours.
-
Plate a susceptible E. coli indicator strain on a Mueller-Hinton agar plate to create a lawn.
-
Place the meropenem disk from the TSB onto the agar plate.
-
Incubate overnight. A zone of inhibition of 6-15 mm or the presence of pinpoint colonies within a 16-18 mm zone indicates carbapenemase production.
-
Molecular Detection of Resistance Genes
-
Method: Polymerase Chain Reaction (PCR) is used to screen for the presence of known β-lactamase genes, including carbapenemases (e.g., blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48-like), ESBLs (e.g., blaCTX-M, blaSHV, blaTEM), and AmpC genes.[3][8][19]
-
Protocol (Conventional PCR):
-
Extract bacterial DNA from an overnight culture.
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and specific primers for the target resistance genes.
-
Add the extracted DNA to the master mix.
-
Perform thermal cycling (denaturation, annealing, extension) in a PCR machine.
-
Analyze the PCR products by gel electrophoresis to visualize amplified DNA fragments of the expected size.
-
Outer Membrane Protein (OMP) Analysis
-
Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to visualize the outer membrane protein profiles and detect the loss of porins.[7][19]
-
Protocol:
-
Isolate OMPs from an overnight bacterial culture through sonication and differential centrifugation with sarcosyl.
-
Quantify the protein concentration using a method like the Bradford assay.
-
Denature the protein samples and load them onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.
-
Compare the OMP profile of the test isolate to a susceptible, wild-type control strain to identify the absence of specific porin bands (e.g., OmpC/F in E. coli, OmpK35/36 in K. pneumoniae).[7][8]
-
Gene Sequencing
-
Method: Sanger or whole-genome sequencing is employed to identify mutations, insertions, or deletions in genes encoding porins (e.g., ompK35, ompK36) or regulatory proteins (e.g., ramR) that can lead to resistance.[3]
-
Protocol (Sanger Sequencing of a Porin Gene):
-
Amplify the target gene (e.g., ompK36) using PCR with specific primers.
-
Purify the PCR product to remove primers and dNTPs.
-
Perform cycle sequencing using fluorescently labeled dideoxynucleotides.
-
Separate the labeled DNA fragments by capillary electrophoresis.
-
Analyze the resulting chromatogram to determine the nucleotide sequence and compare it to the wild-type sequence to identify any alterations.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Molecular characterization and resistance mechanisms of this compound-non-susceptible carbapenem-resistant Klebsiella pneumoniae co-harboring ESBLs or AmpC enzymes with porin loss or efflux pump overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromagar.com [chromagar.com]
- 5. Carbapenem resistance in Acinetobacter baumannii: mechanisms and epidemiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ovid.com [ovid.com]
- 8. This compound Resistance of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular epidemiology and mechanism of Klebsiella pneumoniae resistance to this compound but not to other carbapenems in China [frontiersin.org]
- 10. Molecular epidemiology and mechanism of Klebsiella pneumoniae resistance to this compound but not to other carbapenems in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Carbapenem Resistance in Acinetobacter baumannii: Mechanisms, Therapeutics, and Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mechanisms responsible for the emergence of carbapenem resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Prevalence and characteristics of this compound-mono-resistant isolates among carbapenem-resistant Enterobacterales in China - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of this compound resistance in Enterobacteriaceae isolates in a tertiary university hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
